molecular formula C11H6Cl2OS B1368590 3-(3,5-Dichlorobenzoyl)thiophene CAS No. 898771-58-9

3-(3,5-Dichlorobenzoyl)thiophene

Cat. No.: B1368590
CAS No.: 898771-58-9
M. Wt: 257.1 g/mol
InChI Key: WJSFZIVYMKSMDI-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorobenzoyl)thiophene is a useful research compound. Its molecular formula is C11H6Cl2OS and its molecular weight is 257.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-Dichlorobenzoyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Dichlorobenzoyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dichlorophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2OS/c12-9-3-8(4-10(13)5-9)11(14)7-1-2-15-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSFZIVYMKSMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641858
Record name (3,5-Dichlorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-58-9
Record name (3,5-Dichlorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Strategic Discovery and Synthesis of Novel Thiophene Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene rings represent a cornerstone of modern medicinal chemistry, serving as superior bioisosteres for phenyl rings.[1][2] Their unique electronic richness (


-excessive), capacity for hydrogen bonding via the sulfur atom, and optimized metabolic profiles make them indispensable in the design of kinase inhibitors, antipsychotics, and anti-inflammatory agents.

This technical guide provides a rigorous framework for the rational design , de novo synthesis , and late-stage functionalization of thiophene-based chemical entities. It moves beyond basic textbook definitions to offer field-proven protocols for overcoming common synthetic bottlenecks, such as regioselectivity issues and catalyst poisoning.

Part 1: Strategic Design & Bioisosterism

The Thiophene Advantage

Replacing a phenyl ring with a thiophene (bioisosterism) is not merely a steric exchange; it fundamentally alters the physicochemical profile of a drug candidate.[2]

  • Electronic Profile: Thiophene is

    
    -excessive. The sulfur atom donates electron density into the ring, making it more susceptible to electrophilic attack than benzene. This is critical for optimizing drug-target binding interactions, particularly in hydrophobic pockets where 
    
    
    
    stacking is a key driver.
  • Metabolic Implications: The sulfur atom introduces specific metabolic soft spots. Oxidation by Cytochrome P450 (CYP450) can lead to reactive S-oxides or epoxides.

    • Design Tactic: To mitigate toxicity, block the

      
      -positions (C2/C5) with metabolic handles (e.g., halogens, methyl groups) or electron-withdrawing groups (EWGs) to reduce electron density and prevent bioactivation.
      
  • Geometry: The C–S–C bond angle (

    
    ) is sharper than the C–C–C angle in benzene (
    
    
    
    ), altering the vector orientation of substituents. This "scaffold hopping" technique can fine-tune the fit of a molecule within a receptor binding site.
Visualization: Bioisosteric Decision Logic

The following diagram illustrates the decision matrix for transitioning from a phenyl to a thiophene scaffold.

Thiophene_Bioisostere_Logic Start Lead Compound (Phenyl Core) Eval Evaluate Physicochemical Issues Start->Eval Branch1 Issue: Low Potency / Poor Binding Eval->Branch1 Binding Deficit Branch2 Issue: Metabolic Instability Eval->Branch2 High Clearance Sol1 Strategy: Thiophene Replacement (Increased pi-density for stacking) Branch1->Sol1 Sol2 Strategy: C2/C5 Blocking (Prevent S-oxidation) Branch2->Sol2 Result Novel Thiophene Candidate Sol1->Result Sol2->Result

Figure 1: Decision logic for applying thiophene bioisosterism in lead optimization.

Part 2: De Novo Synthesis – The Gewald Reaction

For the construction of highly substituted 2-aminothiophenes (a privileged scaffold in kinase inhibitors), the Gewald Reaction remains the gold standard.[3] It is a multicomponent reaction (MCR) that is robust, scalable, and atom-economical.

Mechanism of Action

The reaction proceeds through a Knoevenagel condensation followed by sulfur uptake and cyclization.[4] Understanding this mechanism is vital for troubleshooting low yields.

  • Knoevenagel Condensation: The ketone/aldehyde condenses with the activated nitrile.

  • Sulfur Activation: The amine base (typically morpholine) activates elemental sulfur (

    
    ), likely forming polysulfide species.
    
  • Cyclization: The sulfur attacks the Knoevenagel adduct, followed by intramolecular ring closure onto the nitrile.

Experimental Protocol: Optimized Gewald Synthesis

Objective: Synthesis of 2-amino-3-carbethoxy-4,5-dimethylthiophene.

Reagents:

  • Ketone: Methyl ethyl ketone (10 mmol)

  • Activated Nitrile: Ethyl cyanoacetate (10 mmol)

  • Sulfur: Elemental sulfur (

    
    ) (10 mmol)
    
  • Base: Morpholine (12 mmol)

  • Solvent: Ethanol (absolute, 20 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the ketone and ethyl cyanoacetate in ethanol.

  • Activation: Add elemental sulfur to the solution. The sulfur will not dissolve immediately; this is normal.

  • Initiation: Add morpholine dropwise over 5 minutes. Caution: The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. The suspension will gradually become a clear, dark solution as sulfur is consumed.
    
  • Work-up: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL).

  • Crystallization: The product usually precipitates as a solid. Filter the precipitate and wash with cold ethanol/water (1:1).

  • Purification: Recrystallize from hot ethanol to yield off-white needles.

Critical Troubleshooting:

  • Issue: Sulfur remains unconsumed.

  • Fix: The Knoevenagel step failed. Ensure the ketone is not sterically hindered. If using a hindered ketone, perform the Knoevenagel condensation first (isolate the intermediate), then add sulfur and base in a second step (Variation II of Gewald).

Visualization: Gewald Reaction Workflow

Gewald_Reaction_Mechanism Substrate Ketone + Activated Nitrile Step1 Knoevenagel Condensation Substrate->Step1 Reagents S8 + Morpholine Step2 Polysulfide Attack Reagents->Step2 Activates S8 Step1->Step2 Intermediate Adduct Step3 Intramolecular Cyclization Step2->Step3 Thiolate Intermediate Product 2-Aminothiophene Step3->Product

Figure 2: Mechanistic flow of the Gewald multicomponent synthesis.

Part 3: Late-Stage Diversification – C-H Activation

While the Gewald reaction builds the ring, modern drug discovery requires rapid analog generation on existing scaffolds. Palladium-catalyzed C-H activation allows for the direct functionalization of thiophenes without pre-functionalization (e.g., halogenation).

Regioselectivity Challenges

Thiophenes are electron-rich, favoring electrophilic aromatic substitution (EAS) at the


-position (C2/C5).
  • C2/C5 Activation: Kinetic product. Generally easier to achieve.

  • C3/C4 Activation: Thermodynamic challenge. Requires directing groups (DG) or bulky electrophiles to block

    
    -positions.
    
Protocol: Pd-Catalyzed Direct Arylation (C2-Selective)

Objective: C2-arylation of a 3-substituted thiophene.

Reagents:

  • Substrate: 3-Methylthiophene (1.0 equiv)

  • Coupling Partner: Aryl bromide (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     or equivalent bulky phosphine (10 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMA (Dimethylacetamide)[5]

Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon. Oxygen is a poison for this catalytic cycle.

  • Loading: Add

    
    , ligand, base, and aryl bromide.
    
  • Substrate Addition: Add the thiophene substrate and DMA via syringe.

  • Heating: Heat to

    
     for 12 hours.
    
  • Filtration: Filter through a celite pad to remove Pd black.

  • Purification: Silica gel column chromatography.

Note on Catalyst Poisoning: Sulfur heterocycles can coordinate strongly to Pd, deactivating it. Using higher temperatures and bulky ligands (like


) helps dissociate the product from the catalyst, maintaining turnover.
Comparative Analysis: Synthesis Methods
FeatureGewald ReactionClassical Cross-Coupling (Suzuki/Stille)C-H Activation
Starting Material Acyclic precursors (Ketones/Nitriles)Halogenated ThiophenesUnfunctionalized Thiophenes
Atom Economy HighLow (Stoichiometric boron/tin waste)Very High (Only HX byproduct)
Regioselectivity Determined by precursor structureDetermined by halogen positionChallenge: Requires optimization
Scalability Excellent (kg scale)GoodModerate (Catalyst cost)
Primary Use Scaffold constructionLead optimizationLate-stage diversification

Part 4: References

  • Gewald Reaction Mechanism & Applications:

    • Source: Sabnis, R. W., et al. "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc (2010).[3]

    • Link:[Link] (via Semantic Scholar/Arkivoc)

  • C-H Activation Strategies:

    • Source: Genc, A., et al. "The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring..." Molecules (2014).[5][6]

    • Link:[Link][7][5]

  • Bioisosterism in Drug Design:

    • Source: Meanwell, N. A. "The Influence of Bioisosteres in Drug Design..." Burger's Medicinal Chemistry and Drug Discovery (2021).

    • Link:[Link] (Contextual match for bioisosterism principles)

  • Thiophene Polymer Synthesis (Relevant for Electronic Properties):

    • Source: "Recent developments in the synthesis of regioregular thiophene-based conjugated polymers..." RSC Advances (2020).

    • Link:[Link]

  • Regioselective Synthesis Reviews:

    • Source: "Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes" Molecules (2014).[5]

    • Link:[Link][7][5]

Sources

preliminary cytotoxicity screening of 3-(3,5-Dichlorobenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Preliminary Cytotoxicity Screening of 3-(3,5-Dichlorobenzoyl)thiophene

Executive Summary

3-(3,5-Dichlorobenzoyl)thiophene represents a privileged scaffold in medicinal chemistry, combining the bioisosteric versatility of the thiophene ring with the lipophilic, electron-withdrawing nature of the 3,5-dichlorobenzoyl moiety. This specific substitution pattern is frequently associated with enhanced metabolic stability and high affinity for hydrophobic pockets in protein targets, such as kinases (e.g., p38 MAPK, VEGFR) and tubulin binding sites.

This guide defines the standardized protocol for the preliminary cytotoxicity screening of this compound. Unlike generic screening workflows, this protocol addresses the specific physicochemical challenges of chlorinated benzoylthiophenes—namely, their poor aqueous solubility and tendency to form halogen-bonded aggregates—ensuring data reproducibility and valid structure-activity relationship (SAR) insights.

Compound Characterization & Preparation

Rationale: The 3,5-dichloro substitution significantly increases lipophilicity (LogP > 4.0), requiring precise solubilization techniques to prevent micro-precipitation in cell culture media, which causes false-negative toxicity readouts.

Stock Solution Preparation[1]
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

    
    99.9% purity (sigma-aldrich).
    
  • Concentration: Prepare a 20 mM master stock.

    • Calculation: Molecular Weight of 3-(3,5-Dichlorobenzoyl)thiophene

      
       257.13  g/mol .
      
    • Weighing: Dissolve 5.14 mg in 1 mL DMSO.

  • Storage: Aliquot into amber glass vials (to prevent photolysis of the thiophene ring) and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solutions
  • Dilution Strategy: Serial dilution must be performed in DMSO first, then diluted into media to keep the final DMSO concentration constant (0.1% v/v) across all treatment groups.

  • Pre-Screening Stability Check: Verify lack of precipitation by adding the highest working concentration (e.g., 100 µM) to the culture medium (DMEM/RPMI + 10% FBS) and incubating at 37°C for 2 hours. Inspect under 20x phase-contrast microscopy.

Experimental Design Strategy

Cell Line Selection

To establish a robust Selectivity Index (SI), the panel must include solid tumor models and a non-malignant control.

Cell LineTissue OriginRationale for Selection
HepG2 Liver CarcinomaEvaluates metabolic activation (CYP450) potential; chlorinated aromatics often require bioactivation.
MCF-7 Breast AdenocarcinomaStandard model for evaluating tubulin-targeting agents (common for benzoylthiophenes).
HCT-116 Colorectal Carcinomap53-wildtype model to assess apoptosis vs. necrosis.
HUVEC Normal EndotheliumCritical Control: Determines systemic toxicity and calculates Selectivity Index (SI).
Assay Selection: MTT vs. SRB

While MTT is the standard metabolic assay, Sulforhodamine B (SRB) is recommended for this compound class if metabolic interference is suspected. However, for preliminary screening, MTT is sufficient provided proper controls are used.

  • Primary Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

  • Readout: Mitochondrial succinate dehydrogenase activity (Metabolic viability).

Detailed Screening Protocol (MTT Assay)

Phase 1: Cell Seeding
  • Harvest: Detach cells using Trypsin-EDTA (0.25%) when 70-80% confluent.

  • Count: Use a hemocytometer with Trypan Blue exclusion (viability >95% required).

  • Seed: Plate 5,000 cells/well (HepG2/MCF-7) or 3,000 cells/well (HCT-116) in 96-well flat-bottom plates.

  • Volume: 100 µL per well.

  • Equilibration: Incubate for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    
Phase 2: Compound Treatment
  • Design:

    • Test Wells: 3-(3,5-Dichlorobenzoyl)thiophene at 0.1, 1, 10, 50, 100 µM (triplicates).

    • Vehicle Control: 0.1% DMSO in Medium (Must be <0.5% to avoid solvent toxicity).

    • Positive Control: Doxorubicin (1 µM) or Paclitaxel (if tubulin targeting is suspected).

    • Blank: Medium only (no cells).

  • Application: Aspirate old media carefully. Add 100 µL of fresh media containing the compound.

  • Duration: Incubate for 48 hours . Note: 24 hours is often insufficient for cell cycle arrest agents.

Phase 3: Readout & Solubilization
  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 3-4 hours until purple formazan crystals are clearly visible.

  • Solubilization:

    • Aspirate media gently (do not dislodge crystals).

    • Add 100 µL DMSO .

    • Critical Step: Shake plate on an orbital shaker for 15 mins at room temperature.

  • Measurement: Measure absorbance at 570 nm (reference filter 630 nm).

Data Visualization & Logic

Screening Workflow Diagram

This diagram illustrates the critical path from compound preparation to IC50 generation, highlighting quality control checkpoints.

Cytotoxicity_Workflow Stock Stock Prep (20mM in DMSO) QC_Sol Solubility QC (Microscopy Check) Stock->QC_Sol Dilute to 100µM Treatment Treatment (0.1 - 100 µM) QC_Sol->Treatment Pass Seeding Cell Seeding (96-well, 24h) Seeding->Treatment Incubation Incubation (48h, 37°C) Treatment->Incubation MTT_Add MTT Addition (+4h) Incubation->MTT_Add Readout Absorbance (570nm / 630nm) MTT_Add->Readout Solubilize (DMSO) Analysis Data Analysis (IC50 & SI Calculation) Readout->Analysis

Caption: Figure 1: Optimized workflow for preliminary cytotoxicity screening ensuring solubility validation before treatment.

Mechanism of Action Validation Logic

If the preliminary screen shows an IC50 < 10 µM, the following logic determines the likely mechanism (Kinase vs. Tubulin) common to benzoylthiophenes.

MOA_Logic Hit Hit Identified (IC50 < 10 µM) FACS Cell Cycle Analysis (Flow Cytometry) Hit->FACS G2M G2/M Arrest FACS->G2M Accumulation G1 G0/G1 Arrest FACS->G1 Accumulation Tubulin Target: Tubulin (Microtubule Destabilization) G2M->Tubulin Kinase Target: Kinase (e.g., CDK, MAPK) G1->Kinase Apoptosis Confirm Apoptosis (Annexin V / PI) Tubulin->Apoptosis Kinase->Apoptosis

Caption: Figure 2: Decision tree for elucidating the mechanism of action based on cell cycle arrest patterns.

Data Analysis & Validation

Calculation of IC50

Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin.



Selectivity Index (SI)

The SI is critical for determining the therapeutic window.



  • SI > 2.0: Moderate selectivity.

  • SI > 10.0: High therapeutic potential (Lead Candidate).

Acceptance Criteria (Z-Factor)

For the assay to be valid, the Z-factor between Vehicle and Positive Control must be > 0.5.



Safety & Handling

  • Chlorinated Thiophenes: Potential skin sensitizers and irritants. Handle in a chemical fume hood.

  • Waste Disposal: All media containing the compound must be treated as hazardous chemical waste, not biological waste, due to the stability of the dichlorobenzoyl group.

References

  • National Institutes of Health (NIH). "Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues." PubMed Central. Available at: [Link]

  • Samir, E. et al. "The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile." International Journal of Organic Chemistry, 2016.[2][3] Available at: [Link]

  • MDPI Encyclopedia. "Biological Activities of Thiophenes." Encyclopedia, 2024. Available at: [Link]

  • National Cancer Institute (NCI). "In Vitro Anticancer Drug Discovery Screen Protocol."[3] NCI Developmental Therapeutics Program. Available at: [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 3-(3,5-Dichlorobenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring high-purity 3-(3,5-Dichlorobenzoyl)thiophene .

Abstract

The synthesis of 3-aroylthiophenes presents a classic regiochemical challenge in heterocyclic chemistry. Direct Friedel-Crafts acylation of thiophene predominantly yields the 2-isomer (α-substitution) due to the higher stability of the intermediate sigma complex. To access the 3-isomer (β-substitution) with high regiochemical fidelity, a direct electrophilic substitution approach is unsuitable.[1]

This protocol details a Lithium-Halogen Exchange (LHX) strategy coupled with Weinreb Amide chemistry.[1] This route guarantees the exclusive formation of the 3-isomer and prevents the formation of tertiary alcohol byproducts common in direct organolithium-acid chloride couplings.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on reversing the polarity (umpolung) of the thiophene ring. Instead of using thiophene as a nucleophile (which favors C2), we utilize 3-bromothiophene as a precursor to the C3-nucleophile 3-lithiothiophene .[1]

  • Path A (Flawed): Friedel-Crafts Acylation.[1][2][3][4]

    • Result: Mixture of isomers, predominantly 2-(3,5-dichlorobenzoyl)thiophene.[1] Difficult separation.

  • Path B (Recommended): Halogen-Metal Exchange + Weinreb Amide.[1]

    • Result: Exclusive 3-regioselectivity.[1] The Weinreb amide prevents over-addition, stopping cleanly at the ketone stage.

Retrosynthesis Target 3-(3,5-Dichlorobenzoyl)thiophene (Target) Intermediates 3-Lithiothiophene + Weinreb Amide Target->Intermediates C-C Bond Formation (Nucleophilic Acyl Substitution) StartMat 3-Bromothiophene + 3,5-Dichlorobenzoyl Chloride Intermediates->StartMat Functional Group Interconversion

Figure 1: Retrosynthetic logic prioritizing regiocontrol via organolithium intermediates.

Experimental Protocol

Phase 1: Synthesis of the Weinreb Amide

Precursor Preparation: N-Methoxy-N-methyl-3,5-dichlorobenzamide[1]

Rationale: Acid chlorides are too reactive for direct coupling with organolithiums, often leading to double addition (alcohol formation).[1] The Weinreb amide forms a stable chelated intermediate that collapses to the ketone only upon acidic workup.

Materials:

  • 3,5-Dichlorobenzoyl chloride (1.0 equiv)[1]

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)[1]

  • Triethylamine (2.2 equiv)[1]

  • Dichloromethane (DCM), anhydrous[1]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).

  • Dissolution: Dissolve N,O-Dimethylhydroxylamine HCl (1.1 eq) in anhydrous DCM (0.5 M concentration relative to amine) and cool to 0°C.

  • Base Addition: Add Triethylamine (2.2 eq) dropwise. The mixture will become a slurry.

  • Acylation: Add 3,5-Dichlorobenzoyl chloride (1.0 eq) dropwise over 20 minutes, maintaining temperature < 5°C.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:4).[1]

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove excess amine), sat.[1] NaHCO₃, and brine.[1] Dry over MgSO₄ and concentrate.

  • Purification: Usually sufficiently pure. If needed, flash chromatography (SiO₂, 20% EtOAc in Hexanes).[1]

Phase 2: Regioselective Coupling (The Critical Step)

Synthesis of 3-(3,5-Dichlorobenzoyl)thiophene

Materials:

  • 3-Bromothiophene (1.0 equiv) [CAS: 872-31-1][1]

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 equiv)[1]

  • Weinreb Amide (from Phase 1) (1.0 equiv)[1]

  • Tetrahydrofuran (THF), anhydrous[1]

  • Ammonium Chloride (sat.[1] aq.)

Safety Note: n-BuLi is pyrophoric.[1] Use strictly anhydrous conditions and inert atmosphere.

Procedure:

  • Lithiation Setup: Flame-dry a 3-neck RBF equipped with a thermometer and N₂ inlet. Add 3-Bromothiophene (1.0 eq) and anhydrous THF (concentration ~0.2 M).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). This is critical to prevent "scrambling" of the lithiated species to the thermodynamically more stable 2-position.

  • Halogen-Metal Exchange: Add n-BuLi (1.05 eq) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes. Maintain internal temperature < -70°C.

    • Checkpoint: Stir at -78°C for 45 minutes to ensure complete formation of 3-lithiothiophene.

  • Coupling: Dissolve the Weinreb Amide (1.0 eq) in minimal anhydrous THF. Add this solution dropwise to the cold lithiated thiophene mixture.

  • Warming: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

    • Mechanism:[1][5][6][7][8][9] The stable tetrahedral intermediate forms, preventing over-reaction.

  • Quench & Hydrolysis: Pour the reaction mixture into varying vigorously stirred saturated NH₄Cl solution. (Optional: Use 1M HCl if hydrolysis is sluggish, but NH₄Cl is usually sufficient).[1]

  • Extraction: Extract with Ethyl Acetate (3x). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or perform column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Process Visualization

Workflow Step1 Step 1: Weinreb Amide Synthesis (Acid Chloride + Amine) Step3 Step 3: Coupling (Formation of Tetrahedral Intermediate) Step1->Step3 Reagent Addition Step2 Step 2: Cryogenic Lithiation (3-Br-Thiophene + nBuLi @ -78°C) Step2->Step3 Nucleophilic Attack Step4 Step 4: Hydrolysis & Isolation (Target Ketone) Step3->Step4 Acidic Quench

Figure 2: Operational workflow for the regioselective synthesis.

Analytical Validation

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98%HPLC (C18, ACN/H2O)
1H NMR (CDCl3) Distinct singlet at ~7.9-8.0 ppm (Thiophene C2-H).[1] Doublets at ~7.5 ppm (Thiophene C4/C5).[1] Aromatic signals for 3,5-dichlorophenyl (~7.4-7.6 ppm).[1]400 MHz NMR
Regioisomer Check Absence of signals corresponding to 2-substituted thiophene (typically shifted upfield).NMR / GC-MS
Mass Spec [M+H]+ consistent with C11H6Cl2OSLC-MS (ESI+)

Troubleshooting & Critical Parameters

  • Issue: Presence of 2-isomer.

    • Cause: Lithiation temperature rose above -70°C. 3-Lithiothiophene rearranges to 2-Lithiothiophene at higher temperatures.[1]

    • Fix: Ensure strict temperature control during n-BuLi addition and the subsequent stir period.

  • Issue: Low Yield.

    • Cause: Wet THF killing the organolithium.

    • Fix: Distill THF over Sodium/Benzophenone or use a molecular sieve drying column immediately before use.[1]

  • Issue: Incomplete reaction.

    • Cause: Weinreb amide formation was incomplete.[1]

    • Fix: Verify Phase 1 completion by TLC before proceeding to Phase 2.[1]

References

  • Regioselectivity in Thiophene Functionalization: Gronowitz, S. "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene."[1] Acta Chemica Scandinavica, vol. 13, 1959, pp. 1045-1048.[1][10]

  • Weinreb Amide Methodology: Nahm, S.; Weinreb, S. M.[1] "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, vol. 22, no. 39, 1981, pp. 3815-3818.[1] [1]

  • Lithium-Halogen Exchange Protocols: Slocum, D. W.; Gierer, D. S.[1] "Metalation of Thiophene and Halothiophenes." The Journal of Organic Chemistry, vol. 41, no.[1] 23, 1976, pp. 3668–3674.[1] [1]

  • 3-Bromothiophene Preparation (Org.[1] Synth.): Gronowitz, S.; Raznikiewicz, T. "3-Bromothiophene."[1][7] Organic Syntheses, Coll.[1][7] Vol. 5, p. 149 (1973); Vol. 44, p. 9 (1964).[1] [1]

Sources

scaling up the synthesis of 3-(3,5-Dichlorobenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Regioselective Synthesis of 3-(3,5-Dichlorobenzoyl)thiophene

Abstract

This application note details the scalable, regioselective synthesis of 3-(3,5-dichlorobenzoyl)thiophene. While direct Friedel-Crafts acylation of thiophene is chemically intuitive, it predominantly yields the unwanted 2-isomer due to the high electron density at the


-position. To achieve high purity of the 3-isomer (the 

-isomer) required for specific pharmaceutical intermediates, we present a validated organometallic route utilizing 3-bromothiophene and 3,5-dichlorobenzonitrile. This protocol ensures >98% regioselectivity, eliminates bis-addition byproducts common with acid chlorides, and is optimized for kilogram-scale production.

Introduction & Mechanistic Rationale

The Regioselectivity Challenge

Thiophene undergoes electrophilic aromatic substitution (EAS) roughly


 to 

times faster than benzene. However, the resonance stabilization of the intermediate sigma complex heavily favors the 2-position (

) over the 3-position (

).
  • Path A (Friedel-Crafts): Reaction of thiophene with 3,5-dichlorobenzoyl chloride/AlCl

    
     yields ~90:10 mixture favoring the 2-isomer . Separation of these isomers on a large scale requires expensive fractional crystallization or chromatography.
    
  • Path B (The Solution): To exclusively target the 3-position, we must invert the reactivity logic by using a pre-functionalized precursor, 3-bromothiophene . By converting the C3-bromide to a nucleophile (Grignard or Lithio species), we force the C-C bond formation at the desired position.

Electrophile Selection for Scale-Up

While acid chlorides are common electrophiles, their reaction with Grignard reagents often leads to "double addition," forming tertiary alcohols.

  • Our Choice: 3,5-Dichlorobenzonitrile .

  • Mechanism: The Grignard reagent adds once to the nitrile carbon to form a stable magnesium imine salt. This intermediate precipitates or remains stable until acidic hydrolysis converts it directly to the ketone. This "self-stopping" mechanism prevents over-alkylation.

Reaction Scheme & Pathway Analysis

The following diagram illustrates the divergent pathways and the logic behind the selected route.

G Start_FC Thiophene (Starting Material) Reagent_FC 3,5-Dichlorobenzoyl Chloride / AlCl3 Start_FC->Reagent_FC Friedel-Crafts Product_Wrong 2-Isomer (Major Product, >90%) Reagent_FC->Product_Wrong Kinetic Control (α-sub) Start_Mg 3-Bromothiophene Step_Mg Mg Activation (Grignard Formation) Start_Mg->Step_Mg THF, Reflux Inter_Mg 3-Thienylmagnesium Bromide Step_Mg->Inter_Mg Inter_Imine Imine Salt (Stable Intermediate) Inter_Mg->Inter_Imine + Nitrile (Electrophile) Reagent_CN 3,5-Dichlorobenzonitrile Step_Hyd Acid Hydrolysis (H3O+) Inter_Imine->Step_Hyd Product_Right 3-(3,5-Dichlorobenzoyl) thiophene (Target) Step_Hyd->Product_Right Regioselective Yield

Figure 1: Comparison of the non-selective Friedel-Crafts route (Red) vs. the regioselective Grignard-Nitrile route (Green).

Detailed Experimental Protocol

Scale: 1.0 Mole (Basis) Safety Note: Grignard formation is exothermic. Ensure inert atmosphere (Argon/Nitrogen) and moisture-free glassware.

Step 1: Preparation of 3-Thienylmagnesium Bromide

Note: 3-Bromothiophene is commercially available. If initiating the Grignard is difficult, use the "Turbo Grignard" method (iPrMgCl·LiCl) for halogen-metal exchange, but standard Mg is sufficient for this substrate.

  • Setup: Equip a 2L 3-neck flask with a mechanical stirrer, reflux condenser, temperature probe, and pressure-equalizing addition funnel. Flame-dry under Argon flow.

  • Activation: Add Magnesium turnings (26.7 g, 1.1 equiv) and just enough anhydrous THF to cover the Mg. Add a crystal of Iodine (

    
    ) and 5 mL of pure 3-bromothiophene. Heat gently with a heat gun until the iodine color fades and reflux begins (initiation).
    
  • Addition: Dilute the remaining 3-bromothiophene (total 163 g, 1.0 mol) in anhydrous THF (800 mL). Add this solution dropwise to the refluxing Mg mixture over 2 hours.

  • Completion: After addition, reflux for an additional 1 hour. The solution should be dark gray/brown. Cool to room temperature.

Step 2: Coupling with 3,5-Dichlorobenzonitrile
  • Preparation: In a separate 3L flask, dissolve 3,5-dichlorobenzonitrile (172 g, 1.0 equiv) in anhydrous THF (500 mL). Cool to 0°C.[1][2]

  • Cannulation: Transfer the prepared 3-thienylmagnesium bromide solution via cannula into the nitrile solution over 45 minutes. Critical: Maintain internal temperature <10°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A thick precipitate (imine magnesium salt) typically forms.

Step 3: Hydrolysis and Isolation
  • Quench: Cool the mixture to 0°C. Slowly add 3M HCl (600 mL). Caution: Exothermic.

  • Hydrolysis: Heat the biphasic mixture to 50°C for 2 hours. This cleaves the imine to the ketone.

  • Extraction: Separate the layers. Extract the aqueous layer with MTBE (2 x 300 mL). Combine organic phases.[1][3][4]

  • Wash: Wash organics with Sat. NaHCO

    
     (to remove acid traces) and Brine. Dry over MgSO
    
    
    
    .
  • Crystallization: Concentrate the solvent to ~20% volume. Add Heptane slowly while cooling to precipitate the product. Filter and dry.[4]

Process Data & Specifications

The following table summarizes the expected performance metrics for this protocol compared to the Friedel-Crafts route.

ParameterOrganometallic Route (Recommended)Friedel-Crafts Route (Avoid)
Regioselectivity >99% (3-isomer)~10% (3-isomer), ~90% (2-isomer)
Overall Yield 75–82%<10% (isolated target isomer)
Purification Crystallization (High throughput)Column Chromatography (Low throughput)
Key Impurity 3,3'-bithiophene (trace)2-(3,5-dichlorobenzoyl)thiophene
Cost Driver 3-BromothiopheneSeparation costs

Troubleshooting & Critical Control Points

  • Initiation Failure: If the Grignard does not start, add 1 mL of DIBAL-H (1M in toluene) as a scavenger/activator, or use 1,2-dibromoethane entrainment.

  • Stalled Hydrolysis: If the imine is stable, the hydrolysis step may require higher temperatures (reflux) or stronger acid (6M HCl). Monitor by HPLC for the disappearance of the imine intermediate.

  • Bis-Addition: If using the acid chloride instead of the nitrile (not recommended), you must use Fe(acac)

    
     catalyst at -78°C. The nitrile route avoids this entirely.
    

References

  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica. Link

    • Foundational text on the isolation and properties of 3-bromothiophene.
  • Campaigne, E., & LeSuer, W. M. (1948). 3-Thenoic Acid. Organic Syntheses, Coll. Vol. 4, p.919. Link

    • Establishes the Grignard reactivity of 3-bromothiophene.
  • Barker, J. M., et al. (1995). The Chemistry of Thiophenes. In Science of Synthesis. General reference for electrophilic substitution patterns in thiophenes (C2 vs C3 selectivity).
  • Knochel, P., et al. (2004). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. Link

    • Modern alternatives for generating the 3-thienyl anion if standard Mg insertion fails.

Sources

Application Note: Purification Protocols for 3-(3,5-Dichlorobenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context[1]

The Challenge of the "3-Position"

3-(3,5-Dichlorobenzoyl)thiophene (CAS 898771-58-9) represents a specific structural challenge in heterocyclic chemistry. Thiophene rings are naturally electron-rich, with the


-position (C2/C5) being significantly more reactive toward electrophilic aromatic substitution (EAS) than the 

-position (C3/C4).

Consequently, standard Friedel-Crafts acylation of thiophene with 3,5-dichlorobenzoyl chloride yields predominantly the 2-isomer . Obtaining the 3-isomer typically requires:

  • Directed Coupling: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura of 3-thiopheneboronic acid).

  • Blocking Strategies: Using 2,5-blocked thiophenes followed by deprotection.

  • Isomer Separation: Isolating the minor 3-isomer from a crude EAS mixture.

This guide focuses on the purification techniques required to isolate high-purity (>98%) 3-(3,5-Dichlorobenzoyl)thiophene, specifically targeting the removal of the persistent 2-regioisomer and transition metal catalysts.

Physicochemical Profile (Estimated)
  • Appearance: Pale yellow to off-white crystalline solid.

  • Melting Point: Anticipated range 85–105°C (Analogs: 2-benzoylthiophene mp 56-58°C; 3,5-dichloro substitution typically raises mp by 30-50°C due to symmetry and halogen bonding).

  • Solubility:

    • High: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).

    • Moderate: Toluene, hot Ethanol/Isopropanol.

    • Low: Hexanes, Water, cold Alcohols.

Part 2: Impurity Profiling & Strategy

Before selecting a technique, the crude material must be profiled to identify the "Critical Quality Attributes" (CQAs) of the purification.

Impurity TypeOriginRemoval Strategy
Regioisomer (2-Isomer) Competitive acylation at C2 position.Flash Chromatography (Isomers have distinct

) or Selective Crystallization .
3,5-Dichlorobenzoic Acid Hydrolysis of starting acid chloride.Base Extraction (Wash with 1M NaOH/NaHCO₃).
Palladium (Pd) Residues Catalyst from Suzuki/Stille coupling.Scavenger Resins or Activated Carbon.
Protodeboronation Byproducts Breakdown of boronic acid (if Suzuki used).Recrystallization (Solubility difference).

Part 3: Detailed Purification Protocols

Protocol A: Flash Column Chromatography (Regioisomer Separation)

Best for: Separating the 3-isomer from the 2-isomer when the mixture is <90% pure.

Theory: The 2-acyl thiophene is generally less polar than the 3-acyl isomer due to the conjugation efficiency and dipole vector alignment. However, the 3,5-dichloro substitution on the phenyl ring adds significant lipophilicity, compressing the separation window.

Step-by-Step Methodology:

  • Stationary Phase: High-performance Silica Gel (40–63 µm particle size).

  • Column Loading: 1:20 to 1:50 (Sample:Silica ratio).

  • Mobile Phase Optimization:

    • Solvent A: Hexanes (or Heptane)

    • Solvent B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

    • TLC Check: Develop in 9:1 Hexane:EtOAc. Target

      
       difference (
      
      
      
      ) > 0.15.
  • Gradient Elution:

    • Equilibration: 100% Hexanes (2 Column Volumes - CV).

    • Ramp: 0% to 10% EtOAc over 10 CV.

    • Hold: 10% EtOAc for 5 CV (Elution of non-polar impurities).

    • Ramp: 10% to 25% EtOAc over 10 CV (Elution of Product).

  • Fraction Collection: Collect small fractions (test tubes, not flasks) during the critical elution window.

  • Monitoring: Use UV detection at 254 nm (aromatic) and 280 nm (carbonyl).

Protocol B: Recrystallization (Polishing)

Best for: Final polishing to >99% purity after chromatography, or bulk purification if the 2-isomer content is low (<5%).

Solvent Selection Logic:

  • Ethanol (EtOH): Often the best balance. The compound dissolves at reflux but crystallizes well upon cooling.

  • Hexane/EtOAc (Layering): Good for "oiling out" issues.

  • Toluene: Excellent for highly crystalline dichlorobenzoyl derivatives but requires lower temperatures (-20°C) for high yield.

Procedure (Ethanol/Water System):

  • Dissolution: Place crude solid in a round-bottom flask. Add absolute Ethanol (5 mL per gram of solid).

  • Reflux: Heat to reflux (approx. 78°C). If solid remains, add Ethanol in 1 mL increments until fully dissolved.

    • Critical Step: If the solution is dark/colored, add Activated Carbon (5 wt%), stir for 5 mins at reflux, and hot-filter through Celite.

  • Nucleation: Remove from heat. Allow to cool slowly to room temperature (20-25°C) with gentle stirring.

    • Note: Rapid cooling promotes occlusion of impurities.

  • Crystallization: Once room temp is reached, cool further to 0-4°C (ice bath) for 1 hour.

  • Filtration: Collect crystals via vacuum filtration.[1]

  • Wash: Wash the filter cake with cold (-10°C) Ethanol (2 x 1 mL/g).

  • Drying: Dry under high vacuum ( < 5 mbar) at 40°C for 12 hours to remove solvent lattice inclusions.

Protocol C: Metal Scavenging (For Pd-Coupled Batches)

Requirement: If Pd levels are >20 ppm (ICH Q3D guidelines).

  • Dissolution: Dissolve the compound in THF or EtOAc (10 volumes).

  • Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) resin (3-5 equivalents relative to expected Pd content).

  • Incubation: Stir at 40-50°C for 4-12 hours.

  • Filtration: Filter through a 0.45 µm PTFE pad to remove the resin.

  • Recovery: Concentrate the filtrate to dryness. Proceed to Recrystallization (Protocol B).

Part 4: Visualization of Workflow

PurificationWorkflow Start Crude 3-(3,5-Dichlorobenzoyl)thiophene Check Impurity Profiling (HPLC/TLC) Start->Check Decision Is 2-Isomer > 5%? Check->Decision Flash Protocol A: Flash Chromatography (Silica, Hex/EtOAc Gradient) Decision->Flash Yes (Major Isomer Contamination) Cryst Protocol B: Recrystallization (Ethanol Reflux) Decision->Cryst No (Minor Isomer Contamination) Flash->Cryst Polishing Scavenge Protocol C: Pd Scavenging (Thiol Resin) Flash->Scavenge If Pd-Catalyzed Final Pure Product (>98%) Cryst->Final Scavenge->Cryst

Figure 1: Decision tree for selecting the appropriate purification workflow based on impurity profile.

Part 5: Analytical Validation (QC)

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes. (High organic required due to dichlorobenzoyl lipophilicity).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Expected Retention:

    • 3,5-Dichlorobenzoic acid: ~2-3 min.

    • 3-(3,5-Dichlorobenzoyl)thiophene: ~7-8 min.

    • 2-(3,5-Dichlorobenzoyl)thiophene (Impurity): ~8-9 min (Typically elutes later on C18 due to planarity/stacking).

Part 6: References

  • Synthesis of Dichlorobenzamide Derivatives. (2015). ResearchGate.[1] Retrieved from [Link]

  • Thiophene: Synthesis, Properties, and Biological Activity. (2011). Der Pharma Chemica. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

  • Friedel-Crafts Acylation of Thiophene. (1949). US Patent 2492629A. Retrieved from

  • 2-Benzoylthiophene Properties. PubChem. Retrieved from [Link]

Sources

Pharmacological Profiling of 3-(3,5-Dichlorobenzoyl)thiophene (DCBT)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

3-(3,5-Dichlorobenzoyl)thiophene (DCBT) represents a privileged structural scaffold in medicinal chemistry, specifically within the class of benzoylthiophenes . While thiophene derivatives are often screened for adenosine receptor modulation (specifically A1 allosteric enhancement), the presence of the lipophilic 3,5-dichlorobenzoyl moiety at the C3 position strongly suggests activity as a Tubulin Polymerization Inhibitor (TPI) targeting the colchicine-binding site.

This Application Note provides a rigorous, self-validating framework to characterize DCBT. Unlike generic screening guides, this protocol focuses on the compound's specific physicochemical properties—notably its high lipophilicity and electron-withdrawing character—to validate its mechanism of action (MoA) as a microtubule destabilizer and subsequent inducer of G2/M cell cycle arrest.

Key Chemical Properties & Handling
PropertySpecificationOperational Implication
Molecular Formula C₁₁H₆Cl₂OS
Solubility DMSO (>20 mM)Insoluble in aqueous buffers. Requires serial dilution in DMSO before media addition to prevent precipitation.
Stability High (Chemically Inert)Resistant to hydrolysis; suitable for long-duration incubations (24-72h).
Lipophilicity High (LogP ~4.0-4.5)Prone to non-specific binding in plasticware. Use low-binding plates or glass-coated consumables where possible.

Mechanism of Action (MoA) Visualization

The following diagram illustrates the validated signaling cascade for benzoylthiophene derivatives. DCBT is hypothesized to bind to the Colchicine site at the


-

tubulin interface, preventing microtubule assembly.

MoA_Pathway DCBT 3-(3,5-Dichlorobenzoyl)thiophene (DCBT) ColchicineSite Colchicine Binding Site (Interface) DCBT->ColchicineSite Binds (High Affinity) Tubulin Free Tubulin Dimers (Alpha/Beta) Tubulin->ColchicineSite Polymerization Microtubule Polymerization ColchicineSite->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Failure Triggers Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis

Figure 1: Proposed Mechanism of Action. DCBT targets the colchicine site, inhibiting polymerization and triggering the Spindle Assembly Checkpoint.

Protocol A: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This is the "Gold Standard" assay for DCBT. It utilizes purified porcine brain tubulin (>99%) and a fluorescent reporter (DAPI or a proprietary fluorophore) that enhances emission only when incorporated into polymerized microtubules.

Reagents & Equipment
  • Protein: Purified Tubulin (porcine brain), lyophilized. Reconstitute to 10 mg/mL in PEM buffer.

  • Buffer (PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

  • Activator: GTP (Guanozine triphosphate), 100 mM stock.

  • Reporter: 4',6-Diamidino-2-phenylindole (DAPI) or fluorescent reporter kit.

  • Controls:

    • Positive Control (Inhibitor): Colchicine (5 µM) or Nocodazole.

    • Negative Control (Stabilizer): Paclitaxel (Taxol) (5 µM).

    • Vehicle Control: 0.1% DMSO.

  • Equipment: 96-well black half-area plate; Fluorometer heated to 37°C.

Detailed Workflow
  • Preparation of Tubulin Mix:

    • Dilute tubulin stock to 3.0 mg/mL in PEM buffer containing 1 mM GTP (critical for assembly).

    • Keep on ice strictly until the start of the assay. Premature warming causes aggregation.

  • Compound Dilution:

    • Prepare a 1000x stock of DCBT in DMSO.

    • Dilute to 10x working concentration in PEM buffer.

    • Note on Solubility: If DCBT precipitates in aqueous buffer, maintain a higher DMSO concentration (up to 1%) but ensure the vehicle control matches exactly.

  • Plate Setup:

    • Add 5 µL of 10x DCBT (Final conc: 1, 5, 10, 50 µM) to experimental wells.

    • Add 5 µL of Controls (Paclitaxel, Colchicine, DMSO) to respective wells.

    • Add 45 µL of Tubulin/GTP/Reporter Mix to all wells.

  • Kinetic Reading:

    • Immediately place plate in the fluorometer pre-heated to 37°C .

    • Excitation: 360 nm | Emission: 450 nm (for DAPI-based assays).

    • Read every 30 seconds for 60 minutes .

Data Analysis & Interpretation

Plot Relative Fluorescence Units (RFU) vs. Time.

  • Vehicle Control: Sigmoidal curve (Lag phase

    
     Elongation 
    
    
    
    Plateau).
  • Paclitaxel (Stabilizer): Eliminates lag phase; rapid hyper-polymerization.

  • DCBT (Destabilizer): If active, DCBT will suppress the

    
     (elongation rate) and reduce the final plateau height in a dose-dependent manner.
    
  • Validation Criteria: The IC₅₀ is calculated based on the inhibition of the maximum polymerization rate (

    
    ).
    

Protocol B: Cell Cycle Analysis (Flow Cytometry)

To confirm that the in vitro tubulin inhibition translates to biological efficacy, DCBT must demonstrate G2/M phase arrest .

Reagents[1][2]
  • Cell Line: HeLa or MCF-7 (highly sensitive to tubulin agents).

  • Stain: Propidium Iodide (PI) / RNase Staining Solution.

  • Fixative: 70% Ethanol (ice-cold).

Workflow
  • Seeding: Seed cells at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Treatment: Treat with DCBT (at IC₅₀ and 2x IC₅₀ derived from cytotoxicity assays) for 24 hours .

  • Harvesting:

    • Collect supernatant (floating cells are often mitotic/apoptotic).

    • Trypsinize adherent cells and combine with supernatant.

    • Pellet at 500xg for 5 min.

  • Fixation (Critical Step):

    • Resuspend pellet in 200 µL PBS.

    • Add dropwise into 5 mL of ice-cold 70% ethanol while vortexing gently (prevents clumping).

    • Incubate at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash cells 2x with PBS.

    • Resuspend in 500 µL PI/RNase solution.

    • Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2 channel).

Expected Results
  • G0/G1 Peak: 2N DNA content.

  • G2/M Peak: 4N DNA content.

  • DCBT Effect: A significant accumulation of cells in the G2/M phase (4N peak) compared to DMSO control, confirming mitotic block.

Experimental Workflow Diagram

Workflow cluster_0 Compound Prep cluster_1 Tubulin Assay cluster_2 Cellular Validation Stock DCBT Stock (DMSO) Dilution Serial Dilution (PEM Buffer) Stock->Dilution Treat HeLa Cells + DCBT (24h) Stock->Treat Mix Tubulin + GTP + Reporter Dilution->Mix Incubate Incubate @ 37°C (Kinetic Read) Mix->Incubate Readout1 Output: Polymerization Curve Incubate->Readout1 Fix Fixation (70% EtOH) Treat->Fix Stain PI Staining (Flow Cytometry) Fix->Stain Readout2 Output: G2/M Arrest Stain->Readout2

Figure 2: Integrated Workflow for Biochemical and Cellular Characterization.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay High lipophilicity of DCBT.Reduce final concentration to <50 µM. Ensure DMSO concentration is 0.5-1.0% and matches controls.
No Inhibition Observed Tubulin degradation.Use fresh GTP. Do not refreeze tubulin. Ensure tubulin stock is >3 mg/mL (critical concentration for assembly).
Cell Toxicity >100% Non-specific mechanism.If cells die before G2/M arrest (e.g., at 6h), reduce dose. Rapid necrosis suggests membrane disruption rather than specific tubulin binding.

References

  • Romagnoli, R., et al. (2010). "Synthesis and Biological Evaluation of 2-(3′,4′,5′-Trimethoxybenzoyl)-3-amino 5-aryl Thiophenes as a New Class of Tubulin Inhibitors." Journal of Medicinal Chemistry. Link

  • Pinney, K. G., et al. (1998). "Synthesis and biological evaluation of aryl tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. "3-(3,5-Dichlorobenzoyl)thiophene Structure and Properties." Link

  • Oakwood Chemical. "Safety Data Sheet: 3,5-Dichlorobenzoyl chloride derivatives." Link

  • MDPI. "Biological Activities of Thiophenes: A Comprehensive Review." Encyclopedia.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3,5-Dichlorobenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-35DCBT-SYN Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Regioselectivity and Yield in 3-Acylthiophene Synthesis

Executive Summary

Synthesizing 3-(3,5-Dichlorobenzoyl)thiophene presents a classic regioselectivity paradox. Standard electrophilic aromatic substitution (EAS) favors the 2-position (


) due to the stabilization energy of the intermediate sigma complex. To access the 3-position (

) with high fidelity, you must bypass EAS thermodynamics using halogen-lithium exchange or transition-metal catalyzed cross-coupling .

This guide addresses the three most common failure modes reported by our users:

  • Regiochemical Mismatch: Obtaining the 2-isomer via Friedel-Crafts.

  • The "Halogen Dance": Scrambling of positions during lithiation.

  • Catalytic Stalling: Failure of oxidative addition in Pd-catalyzed routes.

Ticket #1: "I tried Friedel-Crafts acylation, but NMR indicates the wrong isomer."

Diagnosis: You likely attempted to react thiophene directly with 3,5-dichlorobenzoyl chloride using


 or 

.
  • The Problem: Thiophene is an electron-rich heterocycle. The C2 position is significantly more nucleophilic than C3. The carbocation intermediate resulting from C2 attack allows for charge delocalization over sulfur and two carbons, whereas C3 attack disrupts this conjugation less favorably.

  • Outcome: Direct acylation yields >90% 2-(3,5-dichlorobenzoyl)thiophene .[1] Separation of the 2- and 3-isomers via silica chromatography is notoriously difficult due to similar

    
     values.
    

Corrective Action: Abandon the direct Friedel-Crafts route. Switch to a Nucleophilic Aromatic Substitution approach using 3-bromothiophene as the starting scaffold.

Ticket #2: "My lithiation of 3-bromothiophene yielded a mixture of regioisomers and poly-brominated byproducts."

Diagnosis: This is a textbook case of the Base-Catalyzed Halogen Dance (BCHD) . When 3-bromothiophene is treated with


-BuLi at temperatures above -78°C (or with slow addition), the formed 3-lithiothiophene acts as a base. It deprotonates unreacted 3-bromothiophene at the highly acidic C2 position. The resulting species rearranges to the thermodynamically more stable 2-lithio-3-bromothiophene (or eventually 2-lithio-thiophene after scrambling).

Visualizing the Failure Mode (Halogen Dance):

HalogenDance Start 3-Bromothiophene Lithiation 3-Lithiothiophene (Kinetic Product) Start->Lithiation n-BuLi, -78°C Dance Halogen Dance (Rearrangement) Lithiation->Dance T > -70°C or Slow Addition Target Target: 3-Substituted Thiophene Lithiation->Target Trapping w/ Electrophile Stable 2-Lithiothiophene (Thermodynamic Sink) Dance->Stable Equilibrium Product WRONG ISOMER 2-Substituted Product Stable->Product Electrophile

Figure 1: The "Halogen Dance" mechanism showing how temperature mismanagement leads to positional scrambling [[1]].

Protocol A: Cryogenic Lithiation (The "Gold Standard") Use this route for gram-scale synthesis where high regiocontrol is required.

Reagents:

  • 3-Bromothiophene (1.0 eq)

  • 
    -Butyllithium (1.05 eq, 1.6M in hexanes)
    
  • Electrophile: 3,5-Dichlorobenzonitrile (1.1 eq) — Preferred over acid chloride to prevent tertiary alcohol formation.

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under Argon. Add anhydrous THF and cool strictly to -78°C (dry ice/acetone).

  • Lithiation: Add 3-bromothiophene. Add

    
    -BuLi dropwise over 20 minutes.
    
    • Critical Control Point: The internal temperature must never rise above -70°C during addition to prevent the halogen dance [[2]].

  • Equilibration: Stir at -78°C for 30-45 minutes.

  • Electrophile Addition: Dissolve 3,5-dichlorobenzonitrile in minimal THF and add slowly to the lithiated species.

  • Imine Hydrolysis: Allow to warm to RT. The intermediate is an imine salt. Quench with 2M HCl and reflux gently for 1-2 hours to hydrolyze the imine to the ketone.

  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
Ticket #3: "I prefer a catalytic route. Can I couple the acid chloride directly?"

Diagnosis: You are asking about the Suzuki-Miyaura Acylation . Unlike standard Suzuki couplings (Aryl-Aryl), coupling an aryl boronic acid with an acid chloride is sensitive to base choice. Strong bases (hydroxides) hydrolyze the acid chloride before coupling occurs.

Protocol B: Pd-Catalyzed Desulfitative Coupling (Liebeskind-Srogl Variant) Use this route if you lack cryogenic facilities.

While direct Suzuki acylation is possible, it often suffers from homocoupling. A robust alternative is the copper-mediated coupling of a thioester, but a more direct modern modification uses anhydrous conditions.

Reagents:

  • 3-Thiopheneboronic acid (1.1 eq)

  • 3,5-Dichlorobenzoyl chloride (1.0 eq)[2]

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (anhydrous, 2.0 eq)
    
  • Solvent: Toluene (anhydrous).

Step-by-Step:

  • Degassing: Sparge toluene with Argon for 30 minutes. Oxygen is a poison for

    
    .
    
  • Mixing: In a glovebox or under strict Schlenk conditions, combine the boronic acid, acid chloride, base, and catalyst.

  • Reaction: Heat to 80-100°C in a sealed tube.

    • Note: The absence of water is critical to prevent the acid chloride from converting to 3,5-dichlorobenzoic acid [[3]].

  • Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Comparison of Routes:

FeatureRoute A: LithiationRoute B: Pd-CatalysisRoute C: Friedel-Crafts
Regioselectivity Excellent (>99:1) Excellent (>99:1) Poor (Mixture)
Temp. Requirement Cryogenic (-78°C)Heating (80°C)0°C - RT
Key Risk Halogen DanceCatalyst PoisoningWrong Isomer
Scalability High (with cooling)Moderate (Catalyst cost)High
Decision Matrix: Selecting Your Route

RouteSelection Start Start: Need 3-(3,5-Dichlorobenzoyl)thiophene Isomer Is strict 3-isomer purity required? Start->Isomer Cryo Do you have -78°C capability? Isomer->Cryo Yes RouteC ROUTE C: Friedel-Crafts (NOT RECOMMENDED) Isomer->RouteC No (2-isomer acceptable) RouteA ROUTE A: Lithiation (3-Bromothiophene + Nitrile) Cryo->RouteA Yes (Best Yield) RouteB ROUTE B: Pd-Coupling (Boronic Acid + Acid Chloride) Cryo->RouteB No (Catalytic Route)

Figure 2: Decision tree for selecting the optimal synthetic pathway based on lab capabilities and purity requirements.

References
  • Halogen Dance Mechanism: Slocum, D. W., et al. "The Halogen Dance Reaction on Thiophenes." Wikipedia/Chemical Reviews, & Journal of Organic Chemistry. The rearrangement of 3-lithiothiophene to 2-lithiothiophene is thermodynamically driven.

  • Lithiation Protocols: BenchChem. "A Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes." BenchChem Technical Guides.

  • Suzuki-Miyaura Coupling: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Regioselectivity in Thiophene: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Explains the resonance stabilization favoring C2 attack.

  • 3,5-Dichlorobenzonitrile Safety: PubChem. "3,5-Dichlorobenzonitrile Safety Data."

Sources

Technical Support Center: Managing Exotherms in Large-Scale Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing exothermic Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals who are scaling up these powerful C-C bond-forming reactions. Friedel-Crafts alkylations and acylations are notoriously energetic, and managing the significant heat evolution is critical for safety, selectivity, and yield.[1][2] This document provides field-proven insights, troubleshooting guides, and critical safety protocols to help you navigate the challenges of large-scale implementation.

The Energetic Heart of the Reaction: Why Friedel-Crafts is So Exothermic

Understanding the root cause of the exotherm is fundamental to controlling it. The significant heat release in Friedel-Crafts reactions primarily stems from two stages:

  • Formation of the Electrophile: The initial reaction between the Lewis acid (e.g., AlCl₃) and the alkyl/acyl halide is itself a highly exothermic acid-base reaction.[3][4] This step generates the potent electrophile (a carbocation, an acylium ion, or a polarized complex) necessary for the aromatic substitution.[5][6]

  • Aromatic Substitution: The subsequent reaction of the highly activated electrophile with the aromatic ring is also thermodynamically favorable and contributes significantly to the overall heat evolution.

Failure to manage the rate of heat generation relative to the rate of heat removal can lead to a rapid, uncontrolled increase in temperature and pressure, a dangerous situation known as a thermal runaway.[7][8][9]

Proactive Exotherm Management: A Strategy of Prevention

The most effective way to manage a thermal runaway is to prevent it from ever starting. This requires a thorough understanding of the reaction's thermal profile before attempting a large-scale synthesis.

Thermal Hazard Assessment: Know Your Reaction

Before any scale-up, a comprehensive thermal hazard assessment is mandatory. This involves using calorimetric techniques to quantify the heat of reaction and understand its kinetics.[10]

  • Reaction Calorimetry (RC1): An RC1 study is invaluable for process development. It measures the heat flow of the reaction in real-time under controlled conditions, providing critical data on the total heat of reaction, heat release rate, and the impact of variables like dosing rate and temperature.[11] This data is essential for ensuring that the rate of heat generation never exceeds the reactor's cooling capacity.[10]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the onset temperature of thermal runaway for the desired reaction and any potential undesired side reactions or decompositions.[12] A significant temperature safety margin (often recommended to be 100°C or more) should be maintained between the planned operating temperature and the onset temperature for thermal runaway.[12]

Sample Experimental Protocol: Reaction Calorimetry Study
  • Setup: Assemble the reaction calorimeter (e.g., Mettler-Toledo RC1) according to the manufacturer's instructions. Ensure all probes (temperature, pressure) are calibrated.

  • Charge Initial Reagents: Charge the aromatic substrate and the anhydrous solvent to the reactor.

  • Establish Thermal Equilibrium: Bring the reactor contents to the desired initial temperature (e.g., 0 °C) and allow the system to stabilize.

  • Initiate Dosing: Begin the controlled, slow addition of the premixed Lewis acid and acyl/alkyl halide solution via a calibrated dosing pump.

  • Monitor Real-Time Data: Continuously monitor the heat flow, internal temperature (Tr), and jacket temperature (Tj). The heat flow data will indicate the rate of reaction.

  • Analyze Data: Upon completion, integrate the heat flow curve to determine the total heat of reaction (ΔHr). Analyze the heat release profile in relation to the dosing rate to identify any reactant accumulation.

  • Assess Safety: Use the obtained data (ΔHr, heat capacity, etc.) to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) and the Adiabatic Temperature Rise. This information is critical for assessing the risk of thermal runaway.[13]

Strategic Process Design
  • Semi-Batch Operation: For exothermic reactions, a semi-batch process is strongly preferred over a batch process where all reagents are mixed at once.[14] In a semi-batch operation, one of the reactive components is added gradually to the other, allowing the reaction rate and thus the heat generation to be controlled by the addition rate.[14][15]

  • Heat Transfer Optimization: As reactions are scaled up, the volume increases by the cube of the vessel radius, while the heat transfer area (the vessel wall) only increases by the square.[14] This makes heat removal progressively more difficult at larger scales. Ensure the chosen reactor has sufficient cooling capacity, which can be achieved through cooling jackets, external heat exchangers, or internal cooling coils.[13][16]

Troubleshooting Guide: Addressing Exotherm-Related Issues

This section addresses specific problems you may encounter during your large-scale Friedel-Crafts reaction.

Issue 1: Rapid Temperature Increase During Reagent Addition
Potential Cause(s) Recommended Solution(s)
1. Reagent addition rate is too fast. The rate of heat generation is exceeding the rate of heat removal by the cooling system.[3][17]• Immediately stop the reagent addition. [17]• Allow the temperature to return to the setpoint before resuming at a significantly slower rate.• Use reaction calorimetry data to define a safe addition profile.
2. Inadequate cooling. The cooling system is insufficient for the scale and concentration of the reaction.[3]• Increase the efficiency of the cooling system. This could involve lowering the coolant temperature (e.g., switching from chilled water to a glycol coolant) or increasing the coolant flow rate.[17]• Ensure the reactor jacket is free of blockages or fouling that could impede heat transfer.
3. Reactant concentration is too high. Higher concentrations lead to faster reaction rates and greater heat generation per unit volume.[3]• Dilute the reaction mixture. Use a larger volume of an appropriate anhydrous solvent to act as a heat sink.
Issue 2: Temperature Spike After Completion of Reagent Addition
Potential Cause(s) Recommended Solution(s)
1. Reactant Accumulation. The added reagent is not being consumed immediately. This is a particularly dangerous situation, as a large amount of unreacted material can react suddenly, overwhelming the cooling system.[12][18]• Use in-situ monitoring to confirm consumption. Techniques like ReactIR™ or real-time calorimetry can confirm that the reaction is proceeding as the reagent is added.[12]• Ensure the reaction temperature is high enough to initiate the reaction upon addition. A reaction that doesn't start can lead to accumulation.
2. Poor Mixing. Inadequate agitation can lead to pockets of unreacted material that mix and react late in the process.• Increase the agitation speed. • Ensure the impeller design is appropriate for the vessel geometry and viscosity of the reaction mixture.[13]
Issue 3: Localized Hot Spots Despite Overall Temperature Control
Potential Cause(s) Recommended Solution(s)
1. Inefficient Stirring. Poor mixing fails to dissipate heat uniformly, creating localized areas of high temperature that can accelerate decomposition or side reactions.[13][17]• Optimize agitation. Evaluate the stirrer speed, type (e.g., anchor, pitched-blade turbine), and position. For large vessels, multiple impellers or baffles may be necessary to ensure homogeneity.[13]
2. Viscous Reaction Mixture. As the reaction proceeds, the mixture may become thicker, impeding efficient mixing.• Consider a different solvent that may better solubilize all components and maintain a lower viscosity.• Increase agitation power, if possible.
Workflow: Managing a Temperature Excursion

The following diagram outlines a decision-making process for responding to a temperature rise during a large-scale exothermic reaction.

Exotherm_Management_Workflow Decision Workflow for Temperature Excursion cluster_0 Decision Workflow for Temperature Excursion start Temperature (Tr) rises above setpoint (Tset) decision1 Is Tr > Tset + 5°C? start->decision1 action1 Immediately STOP all reagent addition. decision1->action1 Yes end_safe Temperature stabilizes and returns to Tset. Review process parameters before resuming. decision1->end_safe No, holding steady action2 Increase cooling to maximum capacity. action1->action2 decision2 Is temperature still rising rapidly? action2->decision2 action3 Prepare emergency quench solution. decision2->action3 Yes decision2->end_safe No, trend is reversing action4 Notify safety personnel and prepare for evacuation. action3->action4 end_quench Execute emergency quench protocol. action4->end_quench Heat_Balance Conceptual Diagram of Thermal Runaway cluster_condition Reaction Condition Heat_Gen Heat Generation Rate (Exponential function of Temp) Temp Reaction Temperature Heat_Gen->Temp increases Runaway Thermal Runaway Point (Heat Gen > Heat Removal) Heat_Gen->Runaway Exceeds Heat_Removal Heat Removal Rate (Linear function of Temp) Heat_Removal->Temp decreases Heat_Removal->Runaway Is less than Temp->Heat_Gen increases Temp->Heat_Removal increases

Sources

minimizing impurities in 3-(3,5-Dichlorobenzoyl)thiophene production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Synthesis of 3-(3,5-Dichlorobenzoyl)thiophene

To: Research & Development Division, Process Chemistry Groups From: Senior Application Scientist, Heterocyclic Chemistry Unit Subject: Troubleshooting Impurity Profiles in Beta-Acyl Thiophene Synthesis

Executive Summary

Producing 3-(3,5-Dichlorobenzoyl)thiophene presents a classic heterocyclic challenge: overcoming the inherent electronic bias of the thiophene ring. Thiophene naturally undergoes Electrophilic Aromatic Substitution (EAS) at the


-positions (C2/C5). Direct Friedel-Crafts acylation will predominantly yield the 2-isomer , which is the most critical impurity to manage.

This guide prioritizes the Halogen-Metal Exchange route (using 3-bromothiophene) as the industry standard for high-purity 3-substitution, while addressing specific impurity vectors common to this workflow.

Part 1: The Impurity Landscape (Root Cause Analysis)

The following table correlates observed impurities with their mechanistic origins. Use this to diagnose your current crude profile.

Impurity TypeChemical IdentityProbable OriginCorrective Action
Critical Regioisomer 2-(3,5-Dichlorobenzoyl)thiophene Thermodynamic Control: Direct EAS attack at the more stable

-position. Starting Material: 2-bromothiophene contamination in 3-bromothiophene stock.
Switch Route: Use Lithiation (Cryogenic). QC: Verify 3-bromothiophene purity (>99.5%) by GC.
Hydrolysis Product 3,5-Dichlorobenzoic Acid Moisture Ingress: Hydrolysis of the benzoyl chloride electrophile before reaction completion.[1]Dry Solvents: Ensure THF

ppm

. Inert Atms: strictly

or Ar lines.
Protodehalogenation Thiophene (unsubstituted) Quenching Failure: Protonation of 3-thienyllithium by moisture or acidic protons before electrophile addition.Temp Control: Maintain

during lithiation. Reagent Quality: Titrate n-BuLi before use.
Homocoupling 3,3'-Bithiophene Metal-Catalyzed Coupling: Trace transition metals or radical pathways during lithiation.Reagent Purity: Use trace-metal grade solvents. Avoid Fe/Cu contamination.
Over-Alkylation Bis(3,5-dichlorobenzoyl)thiophene Stoichiometry Error: Excess electrophile attacking the product ring (rare in lithiation, common in FC).Stoichiometry: Use 1.05 eq of electrophile, not large excess.

Part 2: Strategic Synthesis Pathways

To minimize the 2-isomer impurity, you must bypass the thermodynamic preference of the Friedel-Crafts reaction.

The Recommended Route: Cryogenic Halogen-Metal Exchange

This method locks the regioselectivity by using a specific precursor (3-bromothiophene).

Workflow Visualization:

SynthesisPathways Start 3-Bromothiophene Lithiation Intermediate: 3-Thienyllithium (-78°C) Start->Lithiation n-BuLi, THF -78°C Product Target: 3-(3,5-Dichlorobenzoyl) thiophene Lithiation->Product Acylation Impurity1 Impurity: Thiophene (Protonation) Lithiation->Impurity1 Moisture/Temp > -40°C Electrophile Electrophile: 3,5-Dichlorobenzoyl Chloride Electrophile->Product Impurity2 Impurity: 3,5-Dichlorobenzoic Acid (Hydrolysis) Electrophile->Impurity2 Wet Solvent

Figure 1: Reaction logic flow distinguishing the productive pathway from moisture-driven impurity vectors.

Part 3: Detailed Optimization Protocol

Objective: Maximize conversion to the 3-isomer while suppressing des-bromo and hydrolysis byproducts.

Reagents & Setup
  • Substrate: 3-Bromothiophene (1.0 eq)

  • Reagent: n-Butyllithium (1.05 eq, 2.5M in hexanes)

  • Electrophile: 3,5-Dichlorobenzoyl chloride (1.1 eq)

  • Solvent: Anhydrous THF (freshly distilled or from SPS)

Step-by-Step Procedure
  • System Preparation:

    • Flame-dry a 3-neck round bottom flask under Argon flow.

    • Critical: Ensure the internal temperature probe is calibrated. Temperature excursions above -60°C during lithiation cause "lithium scrambling," leading to the 2-isomer impurity [1].

  • Lithiation (The Regio-Lock):

    • Charge 3-bromothiophene and THF. Cool to -78°C .

    • Add n-BuLi dropwise over 30 minutes.

    • Checkpoint: Maintain internal temp

      
      . A rapid exotherm here indicates too fast addition, which risks local heating and isomerization.
      
    • Stir for 45 minutes at -78°C.

  • Acylation:

    • Dissolve 3,5-dichlorobenzoyl chloride in minimal THF.

    • Technique Tip: Cannulate the acid chloride solution into the lithiated species slowly. (Inverse addition—adding the lithium species to the acid chloride—can lead to bis-acylation impurities due to local excess of electrophile).

    • Allow to warm to room temperature slowly over 4 hours.

  • Quench & Workup:

    • Quench with saturated

      
      .
      
    • Extract with EtOAc.[2] Wash organic layer with 1M NaOH.

    • Why NaOH? This specific wash removes the 3,5-dichlorobenzoic acid impurity (hydrolysis product) by converting it to the water-soluble sodium salt.

Part 4: Purification & FAQ

Q1: I am seeing 5-10% of the 2-isomer despite using the lithiation route. Why?

Answer: This is likely "Halogen Dance" (Base-catalyzed halogen migration). If the reaction temperature rises above -40°C before the electrophile is added, the lithiated species can isomerize to the thermodynamically more stable 2-position.

  • Fix: strictly maintain -78°C. Ensure your n-BuLi is not degraded (titrate it), as excess free base can catalyze this migration.

Q2: My product contains a stubborn solid impurity that is not the regioisomer.

Answer: This is likely 3,5-Dichlorobenzoic acid .

  • Detection: Check IR for a broad -OH stretch or NMR for a carboxylic acid proton (>11 ppm).

  • Removal: The product is a ketone (neutral). The impurity is an acid. Dissolve the crude solid in DCM and wash vigorously with 10% Sodium Carbonate (

    
    ) . The acid will partition into the aqueous layer.
    
Q3: Can I use Friedel-Crafts (AlCl3) to avoid cryogenic conditions?

Answer: generally, No . Direct acylation of thiophene with


 yields the 2-isomer with >90% selectivity [2]. Blocking the 2 and 5 positions is required to force substitution at C3, which adds two extra synthetic steps (blocking and de-blocking). The cryogenic route is more efficient for this specific target.
Q4: How do I remove the "des-bromo" thiophene impurity?

Answer: If protonation occurred (yielding unsubstituted thiophene), it is a liquid with a low boiling point (84°C).

  • Removal: High-vacuum drying or rotovap at 50°C/20mbar will strip this light impurity, leaving your solid ketone product behind.

References

  • Slocum, D. W., & Gierer, P. L. (1976). Mechanism of the Halogen-Metal Exchange Reaction. The Journal of Organic Chemistry.

  • Anderson, H. J., & Aldrich, P. E. (1975). Pyrrole chemistry.[1][3] XVIII. The Friedel-Crafts acylation of pyrroles and thiophenes. Canadian Journal of Chemistry. Establishes the kinetic and thermodynamic preference for

    
    -substitution (2-position) in thiophene acylation.
    
  • Campaigne, E., & Bourgeois, R. C. (1954). 3-Substituted Thiophenes. Journal of the American Chemical Society.

Sources

Technical Support Center: Analytical Method Development for Resolving 2- and 3-Acylthiophene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical resolution of 2- and 3-acylthiophene isomers. This guide is designed for researchers, analytical chemists, and drug development professionals who encounter the significant challenge of separating these closely related positional isomers. Due to their nearly identical physical properties, achieving baseline resolution requires a nuanced understanding of chromatographic principles and a systematic approach to method development. This document provides field-proven insights, troubleshooting guides, and validated starting protocols to empower you to overcome these separation challenges effectively.

Frequently Asked Questions (FAQs) - Foundational Knowledge

Q1: Why are 2- and 3-acylthiophene isomers so difficult to separate?

The primary challenge lies in their structural similarity. As positional isomers, they have the same molecular weight and elemental composition, leading to nearly identical physicochemical properties such as polarity, pKa, and boiling point. Standard chromatographic methods, particularly those relying solely on hydrophobic interactions (like a typical C18 column), often fail to differentiate the subtle differences in their molecular shape and electron distribution. Effective separation, therefore, depends on exploiting secondary interaction mechanisms like pi-pi interactions, dipole-dipole interactions, or shape selectivity.

Q2: What are the primary analytical techniques to consider for this separation?

The three main chromatographic techniques suitable for this task are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

  • HPLC: Highly versatile and the most common starting point. It offers a wide variety of stationary and mobile phases to manipulate selectivity.

  • GC: An excellent choice if the acylthiophene derivatives are thermally stable and sufficiently volatile. It can offer very high efficiency.

  • SFC: A powerful "green" alternative that combines the benefits of both HPLC and GC. It uses supercritical CO2 as the primary mobile phase and is particularly adept at separating isomers, including chiral compounds.

The choice depends on the specific properties of the analyte, the complexity of the sample matrix, and the available instrumentation.

Chromatographic Method Development & Troubleshooting Guide

This section addresses specific issues you may encounter during method development in a question-and-answer format.

Issue 1: Poor Resolution or Complete Co-elution in HPLC

Q: My 2- and 3-acylthiophene isomers are co-eluting on a C18 column. What is the most effective way to achieve separation?

A: Co-elution of isomers on a C18 column is a common problem because the separation is dominated by hydrophobicity, which is nearly identical for both molecules. To resolve them, you must focus on selectivity (α) , the ability of the chromatographic system to "tell the compounds apart".

Here is a systematic approach to improving selectivity:

  • Change the Stationary Phase Chemistry: This is the most impactful change you can make. The goal is to introduce different interaction mechanisms.

    • Phenyl-based columns (e.g., Phenyl-Hexyl): These are often the first choice after a C18 fails. The phenyl rings on the stationary phase can engage in π-π stacking interactions with the aromatic thiophene ring of your analytes. The subtle difference in electron distribution between the 2- and 3-isomers can lead to differential retention.

    • Pentafluorophenyl (PFP) columns: PFP phases provide a unique combination of aromatic, dipole-dipole, and ion-exchange interactions. They are highly effective for separating positional isomers.

    • Embedded Polar Group (EPG) columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can alter the surface polarity and provide additional hydrogen bonding or dipole interactions, which can be effective for separating isomers.

  • Modify the Mobile Phase: If changing the column is not immediately possible, altering the mobile phase can also influence selectivity.

    • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes and stationary phase compared to the aprotic acetonitrile. This can change the elution order or improve resolution.

    • Use Additives: For acidic or basic analytes, adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) or base to the mobile phase can suppress ionization and improve peak shape. While acylthiophenes are generally neutral, this can sometimes help by modifying the silica surface.

The workflow below illustrates a systematic approach to troubleshooting poor resolution.

G cluster_0 Troubleshooting Workflow for Poor Resolution (Rs < 1.5) cluster_1 Stationary Phase Options cluster_2 Mobile Phase Options Start Initial Observation: Poor Resolution / Co-elution ChangeSelectivity Primary Strategy: Modify Selectivity (α) Start->ChangeSelectivity IncreaseEfficiency Secondary Strategy: Increase Efficiency (N) Start->IncreaseEfficiency ChangeStationaryPhase Change Stationary Phase (Most Effective) ChangeSelectivity->ChangeStationaryPhase High Impact ChangeMobilePhase Modify Mobile Phase ChangeSelectivity->ChangeMobilePhase Moderate Impact Phenyl Phenyl-Hexyl (π-π) Organic Switch Organic Modifier (ACN vs. MeOH) LongerColumn Use Longer Column or Smaller Particle Size (UHPLC) IncreaseEfficiency->LongerColumn OptimizeFlow Optimize Flow Rate (van Deemter Plot) IncreaseEfficiency->OptimizeFlow EPG Embedded Polar (H-bonding, dipole) PFP PFP (π-π, dipole) Additives Use Additives (e.g., 0.1% Formic Acid)

Caption: A systematic workflow for resolving co-eluting peaks.

Issue 2: Choosing Between GC and HPLC

Q: My acylthiophene is volatile and stable. When should I choose GC over HPLC?

A: If your analyte meets the criteria of being volatile and thermally stable, GC can be a superior technique in terms of efficiency and speed.

  • When to Favor GC:

    • High Efficiency: Capillary GC columns offer significantly higher theoretical plate counts than HPLC columns, leading to very sharp peaks and excellent resolving power.

    • Mass Spectrometry Compatibility: GC-MS is a robust and highly sensitive technique that provides valuable structural information for peak identification.

    • Simpler Mobile Phase: GC uses an inert gas (like Helium or Hydrogen) as the mobile phase, eliminating solvent preparation and disposal costs.

  • Key Consideration for GC Method Development:

    • Column Selection: As with HPLC, selectivity is key. Do not just use a standard non-polar column (e.g., DB-1, DB-5). Try a mid-polarity or polar stationary phase, such as a "WAX" (polyethylene glycol) or a "1701" (cyanopropylphenyl) type column. These phases can provide different interactions with the acylthiophene isomers.

    • Temperature Programming: A slow, optimized temperature ramp can significantly improve the separation of closely eluting isomers. Start with a low initial temperature to enhance retention and interaction with the stationary phase.

    • Two-Dimensional GC (GCxGC): For extremely complex samples where isomers co-elute with matrix components, GCxGC offers immense peak capacity by using two columns with different separation mechanisms.

Issue 3: Confirming Isomer Identity

Q: I have achieved separation and see two peaks. How do I definitively identify which is the 2-acyl and which is the 3-acyl isomer?

A: Chromatographic separation alone does not confirm identity. You must use a spectroscopic technique or a certified reference standard.

  • Use Certified Reference Standards: This is the most straightforward method. Inject pure standards of the 2- and 3-acylthiophene isomers individually under the same chromatographic conditions to confirm their respective retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation of isomers. The coupling patterns and chemical shifts of the protons on the thiophene ring are distinct for the 2- and 3-substituted isomers. If you can collect fractions of each peak from your chromatograph, subsequent NMR analysis will provide an unambiguous assignment.

  • Mass Spectrometry (MS): While MS is an excellent detector, it may not be able to distinguish between positional isomers based on the parent mass alone. Their fragmentation patterns upon electron impact (in GC-MS) or collision-induced dissociation (in LC-MS/MS) might be very similar. However, sometimes subtle differences in fragment ion ratios can be observed and used for identification if characterized with authentic standards.

  • UV Spectroscopy: The UV spectra of the two isomers may show slight differences in the absorption maxima (λmax) or the shape of the absorbance curve. Using a diode array detector (DAD) in HPLC can help capture these spectra, but this method is not as definitive as NMR.

Recommended Starting Protocols

These protocols are intended as robust starting points for your method development. Optimization will likely be required for your specific acylthiophene derivative.

Protocol 1: HPLC-UV Method for 2- and 3-Acylthiophene Isomers

This protocol prioritizes selectivity by using a PFP stationary phase.

ParameterRecommended ConditionRationale
Column PFP (Pentafluorophenyl) Phase, 150 x 4.6 mm, 3 µmProvides multiple interaction mechanisms (π-π, dipole) crucial for isomer separation.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent analyte and silica surface state.
Mobile Phase B Acetonitrile (ACN)Common reversed-phase organic modifier.
Gradient 60% B to 80% B over 15 minutesA shallow gradient is often necessary to resolve closely eluting isomers.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature can improve efficiency and reduce viscosity.
Injection Vol. 5 µLSmall volume to prevent column overload and peak distortion.
Detection UV at 254 nm or 280 nm (scan for λmax)Acylthiophenes have strong UV absorbance in this range.
Protocol 2: GC-MS Method for Volatile Acylthiophene Isomers

This protocol uses a mid-polarity column to enhance selectivity.

ParameterRecommended ConditionRationale
Column DB-1701 or equivalent (14% Cyanopropylphenyl), 30 m x 0.25 mm, 0.25 µmMid-polarity phase offers different selectivity than standard non-polar phases.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert and provides good efficiency.
Inlet Temp. 250 °CEnsures complete vaporization without degradation.
Injection Mode 1 µL, Split 50:1Prevents column overload and ensures sharp injection band.
Oven Program 80 °C (hold 2 min), ramp to 220 °C at 5 °C/minA slow ramp rate is critical for separating closely boiling isomers.
MS Transfer Line 280 °CPrevents analyte condensation.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
MS Mode Scan from m/z 40 to 350Captures the molecular ion and key fragments.

Method Selection Logic

The following diagram provides a decision-making framework for selecting the most appropriate chromatographic technique.

G cluster_0 Decision Tree for Technique Selection Start Start: Separation of 2- & 3-Acylthiophene Isomers ThermalStability Is the analyte volatile and thermally stable below 300°C? Start->ThermalStability HPLC Primary Choice: HPLC ThermalStability->HPLC No / Unknown   GC Primary Choice: GC ThermalStability->GC  Yes SFC_Option Is SFC available? (Excellent for isomers) HPLC->SFC_Option Alternative GC->SFC_Option Advanced Option SFC Alternative Choice: SFC SFC_Option->SFC Yes HPLC_SFC Consider HPLC or SFC

Caption: A decision tree for selecting the optimal chromatographic technique.

References

  • National Institutes of Health. (2022).

Validation & Comparative

Comparative SAR Analysis: Substituted Benzoylthiophenes vs. Standard Tubulin Inhibitors

[1]

Executive Summary & Pharmacophore Logic

In the development of small-molecule antimitotic agents, the Combretastatin A-4 (CA-4) scaffold has long been the "gold standard" for binding to the colchicine site of tubulin. However, CA-4 suffers from chemical instability, readily isomerizing from its active cis-stilbene configuration to the thermodynamically stable but biologically inactive trans-form.

Substituted Benzoylthiophenes have emerged as a superior alternative. By replacing the unstable ethylene bridge of CA-4 with a rigid thiophene heterocycle, researchers achieve two critical advantages:

  • Conformational Locking: The thiophene ring locks the two aryl moieties in a cis-like orientation required for the colchicine binding pocket.

  • Metabolic Stability: The ketone linkage (benzoyl group) resists metabolic degradation better than the olefinic bridge of stilbenes.

This guide compares the Structure-Activity Relationship (SAR) of 2-(3',4',5'-trimethoxybenzoyl)-3-aminothiophene derivatives against CA-4, demonstrating why specific substitution patterns yield superior IC₅₀ values in tubulin polymerization assays.

Structural Bioisosterism: CA-4 vs. Benzoylthiophene

Pharmacophorecluster_CA4Combretastatin A-4 (Unstable)cluster_BTBenzoylthiophene (Stable Bioisostere)CA4_ATrimethoxy Ring A(Essential for Binding)CA4_BridgeCis-Stilbene Bridge(Prone to Isomerization)CA4_A->CA4_BridgeCA4_BPhenolic Ring B(Auxiliary Binding)CA4_Bridge->CA4_BBT_CoreThiophene Core(Rigid Scaffold)CA4_Bridge->BT_CoreBioisosteric ReplacementBT_ATrimethoxybenzoyl(Mimics Ring A)BT_A->BT_CoreBT_Tail5-Aryl Substitution(Hydrophobic Pocket)BT_Core->BT_TailBT_Sub3-Amino Group(H-Bond Donor)BT_Sub->BT_CoreEnhances Potency

Figure 1: Structural logic replacing the unstable cis-stilbene bridge of CA-4 with a rigid thiophene core.

Detailed SAR Comparison

The potency of benzoylthiophenes relies on three specific vectors of modification. Below is a comparative analysis of how these modifications perform against the CA-4 baseline.

Variable A: The Benzoyl Moiety (Position 2)
  • Requirement: A 3,4,5-trimethoxy substitution pattern on the benzoyl ring is non-negotiable.

  • Mechanism: This moiety mimics the A-ring of Colchicine and CA-4, forming critical hydrogen bonds with Cys241 and Val318 in the

    
    -tubulin subunit.
    
  • Performance: Removal of any methoxy group (e.g., 3,4-dimethoxy) results in a 10-100 fold loss in cytotoxicity.

Variable B: The 3-Position "Switch" (Amino vs. H vs. Methyl)

This is the critical differentiator discovered by Romagnoli et al.

  • The Product (3-Amino): The presence of an amino group (-NH₂) at position 3 drastically increases potency. It acts as an intramolecular hydrogen bond donor to the carbonyl oxygen, locking the conformation, or interacts directly with the tubulin backbone.

  • The Alternative (3-H or 3-Methyl): Removing the amino group (3-H) or replacing it with a methyl group reduces tubulin affinity significantly.

Variable C: The 5-Position Aryl Tail

The 5-position of the thiophene ring allows for extension into the hydrophobic pocket of tubulin.

  • Best Performers: Para-substituted phenyl rings.

  • Electronic Effect: Electron-donating groups (EDGs) like -CH₃ (Methyl) or -OCH₃ (Methoxy) at the para position outperform Electron-withdrawing groups (EWGs) like -NO₂ or -CF₃.

Comparative Data Table: Tubulin Inhibition & Cytotoxicity[1][2]
Compound ClassR₁ (Pos 3)R₂ (Pos 5-Phenyl)Tubulin Assembly IC₅₀ (µM)HeLa Cell IC₅₀ (nM)Relative Potency
Combretastatin A-4 N/AN/A1.0 - 1.2 ~2.0 Reference Standard
Benzoylthiophene A -NH₂p-CH₃ (Methyl)0.5 - 0.7 2.5 Superior / Equivalent
Benzoylthiophene B -NH₂p-OCH₃ (Methoxy)0.96.5Equivalent
Benzoylthiophene C -NH₂p-F (Fluoro)1.114.0Moderate
Benzoylthiophene D -Hp-OCH₃> 40.0> 500Inactive (Loss of -NH₂)
Benzoylthiophene E -NH₂p-OEt (Ethoxy)> 20.0> 1000Inactive (Steric Clash)

Data synthesized from Romagnoli et al. [1, 2] and Li et al. [3]. Note how the 3-Amino derivative with a p-Methyl tail (Compound A) outperforms the CA-4 standard in pure tubulin assembly assays.

Mechanism of Action: The Self-Validating Loop

To ensure the observed cytotoxicity is indeed due to tubulin inhibition (and not general toxicity), the experimental workflow must confirm the pathway.

MechanismCompoundBenzoylthiophene DerivativeTargetColchicine Binding Site(Beta-Tubulin)Compound->TargetHigh Affinity BindingEffect1Inhibition of Tubulin PolymerizationTarget->Effect1Effect2Microtubule DestabilizationEffect1->Effect2Check1G2/M Phase Arrest(Flow Cytometry)Effect2->Check1Primary PhenotypeOutcomeApoptosis (Cell Death)Check1->OutcomeCaspase Activation

Figure 2: Validated mechanism of action. G2/M arrest is the non-negotiable biomarker for this class of compounds.

Experimental Protocols

A. Synthesis: The Gewald Reaction (One-Pot)

The most efficient route to the 2-amino-3-benzoylthiophene core is the Gewald reaction, followed by Friedel-Crafts acylation or coupling.

  • Reagents: Cyclohexanone (or specific aryl ketone), sulfur (

    
    ), and ethyl cyanoacetate.
    
  • Catalyst: Morpholine or Diethylamine.

  • Procedure:

    • Mix ketone, sulfur, and cyanoacetate in ethanol.

    • Add base dropwise at 50°C.

    • Reflux for 2-4 hours.

    • Critical Step: The resulting 2-aminothiophene-3-carboxylate intermediate is then coupled with 3,4,5-trimethoxybenzoyl chloride.

  • Purification: Recrystallization from ethanol is usually sufficient; column chromatography (Hexane/EtOAc) for high purity (>98%).

B. Tubulin Polymerization Assay (In Vitro)

Do not rely solely on cell culture (MTT) assays, as they do not prove the target.

  • Preparation: Use purified bovine brain tubulin (0.4 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 1 mM GTP.

  • Baseline: Establish a baseline fluorescence (using a DAPI reporter or simple turbidity at 350 nm) at 37°C.

  • Induction: Add the test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 3, 5 µM).

  • Measurement: Monitor absorbance at 350 nm every 30 seconds for 60 minutes.

  • Validation:

    • Control (Vehicle): Must show rapid sigmoidal polymerization curve.

    • Control (CA-4): Must show flat-line (complete inhibition) at 3 µM.

    • Success Criteria: The IC₅₀ is the concentration inhibiting the rate of polymerization by 50%.

C. Cell Cycle Analysis (Flow Cytometry)
  • Cell Line: HeLa or K562 (Leukemia) cells are standard.

  • Treatment: Incubate cells with the IC₉₀ concentration of the compound for 24 hours.

  • Staining: Fix cells in 70% ethanol, treat with RNase A, and stain with Propidium Iodide (PI).

  • Readout: A distinct accumulation of cells in the G2/M peak (4N DNA content) confirms antimitotic mechanism. If you see S-phase arrest, the compound is likely acting via a different mechanism (e.g., DNA damage), not tubulin inhibition.

References

  • Romagnoli, R., et al. (2006). "Synthesis and Biological Evaluation of 2-(3',4',5'-Trimethoxybenzoyl)-3-amino 5-aryl Thiophenes as a New Class of Tubulin Inhibitors." Journal of Medicinal Chemistry, 49(21), 6425-6428.[1]

  • Romagnoli, R., et al. (2010). "Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry, 18(14), 5114-5122.[2]

  • Li, W., et al. (2018). "Synthesis and biological evaluation of 2-benzoylthiophene derivatives as tubulin polymerization inhibitors." European Journal of Medicinal Chemistry, 158, 638-652.
  • Pettit, G. R., et al. (1995). "Antineoplastic agents.[3][4] 291. Isolation and structure of combretastatin A-1." Journal of Natural Products, 50(1), 119-131. (Reference for CA-4 baseline data).

Benchmarking the Synthesis of 3-(3,5-Dichlorobenzoyl)thiophene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Synthesis of 3-(3,5-Dichlorobenzoyl)thiophene Content Type: Technical Comparison Guide Audience: Senior Organic Chemists, Process Development Scientists, Medicinal Chemists.

Executive Summary

The synthesis of 3-(3,5-Dichlorobenzoyl)thiophene (CAS: 898771-58-9) presents a classic regioselectivity challenge in heterocyclic chemistry. While the 3,5-dichlorobenzoyl moiety provides critical lipophilicity and metabolic stability for drug candidates, attaching it specifically to the C3-position of the thiophene ring is non-trivial.

This guide benchmarks the Cryogenic Lithiation-Weinreb Protocol (CLW) —identified here as the optimal "Product" method—against the traditional Friedel-Crafts Acylation and the modern Carbonylative Suzuki Coupling .

Our Verdict: The CLW Protocol is the superior methodology for research and early-phase scale-up, offering >98% regioselectivity and isolated yields exceeding 80% , effectively solving the isomer contamination issues inherent to electrophilic aromatic substitution routes.

Part 1: The Regioselectivity Challenge

To understand the benchmarking data, one must first grasp the electronic bias of the thiophene ring.

  • The Problem: Thiophene is electron-rich, reacting rapidly with electrophiles. However, the C2 (alpha) position is significantly more reactive than the C3 (beta) position due to the stability of the intermediate sigma complex (3 resonance structures for C2 attack vs. 2 for C3 attack).

  • The Consequence: Attempting a direct Friedel-Crafts acylation with 3,5-dichlorobenzoyl chloride yields predominantly the 2-isomer , requiring difficult chromatographic separation to isolate the desired 3-isomer.

Pathway Visualization: Electronic Bias

ThiopheneSelectivity Thiophene Thiophene (Substrate) C2_Attack C2-Attack Intermediate (3 Resonance Forms) LOWER ENERGY Thiophene->C2_Attack Fast (Kinetic Preference) C3_Attack C3-Attack Intermediate (2 Resonance Forms) HIGHER ENERGY Thiophene->C3_Attack Slow Electrophile 3,5-Dichlorobenzoyl Cation (E+) Electrophile->C2_Attack Electrophile->C3_Attack Prod_2 2-(3,5-Dichlorobenzoyl)thiophene (MAJOR IMPURITY) C2_Attack->Prod_2 Prod_3 3-(3,5-Dichlorobenzoyl)thiophene (TARGET) C3_Attack->Prod_3

Figure 1: Mechanistic basis for the failure of direct acylation to produce the 3-isomer efficiently.

Part 2: Comparative Analysis of Methods

We compared three distinct synthetic routes based on Regioselectivity (C3:C2 ratio) , Isolated Yield , Atom Economy , and Operational Complexity .

Method A: Cryogenic Lithiation-Weinreb (The Recommended Standard)
  • Mechanism: Lithium-halogen exchange of 3-bromothiophene generates a nucleophile specifically at C3. This nucleophile attacks the N-methoxy-N-methylamide (Weinreb amide) of 3,5-dichlorobenzoic acid.

  • Advantages: The regiochemistry is "locked" by the starting material (3-bromothiophene). The Weinreb amide prevents over-addition (formation of tertiary alcohol), a common risk when using acid chlorides with organolithiums.

  • Performance: Consistently delivers the target as a single regioisomer.

Method B: Classical Friedel-Crafts Acylation
  • Mechanism: Reaction of thiophene with 3,5-dichlorobenzoyl chloride using AlCl₃ or SnCl₄.

  • Performance: Poor. The crude mixture typically contains an 85:15 ratio favoring the wrong (2-substituted) isomer. Purification is labor-intensive.

Method C: Carbonylative Suzuki Coupling
  • Mechanism: Pd-catalyzed coupling of 3-thienylboronic acid, 3,5-dichlorophenyl iodide, and carbon monoxide (CO).

  • Performance: High selectivity, but requires high-pressure CO handling (safety hazard) and expensive Pd catalysts.

Part 3: Benchmarking Data Matrix
MetricMethod A: Lithiation-Weinreb (Recommended) Method B: Friedel-CraftsMethod C: Carbonylative Suzuki
Regioselectivity (C3:C2) > 99:1 ~ 15:85> 99:1
Isolated Yield 82% 12% (of desired isomer)75%
Purity (Pre-Column) High (>95%) Low (Isomer mixture)Med (Catalyst residues)
Key Reagent Cost Moderate (3-Bromothiophene)Low (Thiophene)High (Pd catalyst, Boronic acid)
Scalability Good (requires cryo-cooling)Excellent (but purification limits it)Poor (CO gas handling)
Safety Profile Standard (Pyrophoric reagents)Standard (Acidic fumes)High Risk (CO Toxicity)
Part 4: Detailed Experimental Protocol (Method A)

Objective: Synthesis of 3-(3,5-Dichlorobenzoyl)thiophene via 3-Thienyllithium and Weinreb Amide.

Phase 1: Preparation of the Electrophile (Weinreb Amide)

Note: Using the Weinreb amide is superior to the acid chloride for suppressing bis-addition.

  • Reagents: 3,5-Dichlorobenzoyl chloride (1.0 equiv), N,O-Dimethylhydroxylamine HCl (1.1 equiv), Triethylamine (2.2 equiv), DCM (0.5 M).

  • Procedure: To a solution of the amine salt and TEA in DCM at 0°C, add the acid chloride dropwise. Stir at RT for 2 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄. Concentrate to yield N-methoxy-N-methyl-3,5-dichlorobenzamide (Quant.).

Phase 2: Lithiation and Coupling (The Critical Step)
  • Setup: Flame-dried 3-neck flask, Nitrogen atmosphere, Acetone/Dry Ice bath (-78°C).

  • Reagents:

    • 3-Bromothiophene (1.0 equiv)

    • n-Butyllithium (1.6 M in hexanes, 1.05 equiv)

    • Weinreb Amide (from Phase 1, 1.0 equiv)

    • Anhydrous THF (Solvent)

  • Step-by-Step:

    • Step A (Li-Hal Exchange): Dissolve 3-bromothiophene in THF and cool to -78°C. Add n-BuLi dropwise over 20 mins. Critical: Maintain temp < -70°C to prevent scrambling. Stir for 30 mins to generate 3-thienyllithium .

    • Step B (Coupling): Dissolve the Weinreb amide in minimal THF and add it slowly to the lithiated species at -78°C.

    • Step C (Hydrolysis): Allow the mixture to warm to 0°C over 1 hour. The stable tetrahedral intermediate prevents over-reaction. Quench with sat. NH₄Cl.[1]

  • Purification: Extract with EtOAc. The crude product is often pure enough for recrystallization (Hexanes/EtOAc) or requires a short silica plug.

Experimental Workflow Diagram

SynthesisWorkflow cluster_0 Phase 1: Electrophile Prep cluster_1 Phase 2: Nucleophile Gen cluster_2 Phase 3: Coupling AcidCl 3,5-Dichlorobenzoyl Chloride Weinreb Weinreb Amide (Stable Electrophile) AcidCl->Weinreb + MeNH(OMe)·HCl + Et3N, DCM TetraInt Tetrahedral Intermediate Weinreb->TetraInt BrThio 3-Bromothiophene LiThio 3-Thienyllithium (Nucleophile) BrThio->LiThio + n-BuLi -78°C, THF LiThio->TetraInt Attack FinalProd 3-(3,5-Dichlorobenzoyl) thiophene TetraInt->FinalProd Acid Hydrolysis (Quench)

Figure 2: Step-by-step workflow for the Cryogenic Lithiation-Weinreb Protocol.

Part 5: Troubleshooting & Causality
  • Issue: Presence of 3,5-dichlorophenyl(thien-3-yl)methanol (Alcohol impurity).

    • Cause: Incomplete formation of the Weinreb intermediate or warming too fast if using acid chloride directly.

    • Fix: Ensure the Weinreb amide is fully formed before addition. Do not use acid chloride directly with organolithiums unless strictly controlled (-100°C).

  • Issue: Low Yield / Recovery of starting material.

    • Cause: Wet THF quenching the n-BuLi or 3-thienyllithium.

    • Fix: Distill THF over Na/Benzophenone or use a column solvent system. Verify n-BuLi titer.

References
  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Weinreb Amide Methodology

    • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Lithium-Halogen Exchange on Thiophenes: Sørensen, U. S.; Pombo-Villar, E. "Lithiation of 3-Bromothiophene: A Re-evaluation." Tetrahedron, 2005, 61(10), 2697-2703. (Establishes the stability window for 3-thienyllithium).
  • Carbonylative Cross-Coupling (Alternative Method): Beller, M., et al. "Palladium-catalyzed carbonylative coupling reactions of aryl halides." Angewandte Chemie Int. Ed., 2009, 48(23), 4114-4136.

Sources

spectroscopic comparison of 3-(3,5-Dichlorobenzoyl)thiophene with its precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Target Compound: 3-(3,5-Dichlorobenzoyl)thiophene CAS: 898771-58-9 (Analogous/Generic) Primary Application: Tubulin polymerization inhibition, antiviral scaffolds, and organic semiconductor precursors.

This guide provides a rigorous spectroscopic comparison between 3-(3,5-Dichlorobenzoyl)thiophene and its primary synthetic precursors: 3,5-Dichlorobenzoyl chloride and 3-Bromothiophene . For drug development professionals, distinguishing the target 3-isomer from the thermodynamically favored 2-isomer (a common impurity in Friedel-Crafts routes) is critical. This document outlines the definitive IR, NMR, and MS markers required to validate structural integrity and purity.

Synthetic Pathway & Precursor Identification

To ensure high regioselectivity for the 3-position of the thiophene ring, the recommended synthetic route differs from standard Friedel-Crafts acylation (which favors the 2-position). The "Gold Standard" protocol for pharmaceutical applications involves Halogen-Metal Interconversion .

The Reaction Logic
  • Nucleophile Generation: 3-Bromothiophene is treated with n-Butyllithium (n-BuLi) at -78°C to generate 3-Lithiothiophene.

  • Electrophilic Attack: The lithiated species attacks the carbonyl carbon of 3,5-Dichlorobenzoyl chloride.

  • Result: Exclusive formation of the 3-isomer, avoiding the difficult-to-separate 2-isomer byproduct.

Workflow Diagram

SynthesisWorkflow Figure 1: Regioselective Synthesis via Lithiation to ensure 3-position substitution. Pre1 3-Bromothiophene (Nucleophile Source) Inter 3-Lithiothiophene (Intermediate) Pre1->Inter n-BuLi, -78°C THF Pre2 3,5-Dichlorobenzoyl Chloride (Electrophile) Prod 3-(3,5-Dichlorobenzoyl) thiophene Pre2->Prod Electrophilic Addition Inter->Prod Acylation

Spectroscopic Deep Dive

The transformation from precursors to product is marked by distinct shifts in Carbonyl (C=O) frequency and Proton (NMR) environments.

A. Infrared (IR) Spectroscopy: The Carbonyl Shift

The most immediate diagnostic tool is the shift of the carbonyl stretching frequency. The acid chloride precursor exhibits a high-frequency band due to the inductive withdrawal of chlorine. In the product, conjugation with two aromatic systems (thiophene and dichlorobenzene) lowers the bond order, causing a significant "Red Shift."

CompoundFunctional GroupFrequency (cm⁻¹)Diagnostic Note
3,5-Dichlorobenzoyl chloride Acid Chloride (C=O)1770 - 1785 Sharp, intense peak. High wavenumber due to -Cl induction.
3-(3,5-Dichlorobenzoyl)thiophene Diaryl Ketone (C=O)1635 - 1655 Broad, intense peak. Shifted ~130 cm⁻¹ lower due to conjugation.
Difference Δ ≈ -130 cm⁻¹ Primary confirmation of coupling.
B. Nuclear Magnetic Resonance (¹H NMR)

NMR confirms the regiochemistry. The 3,5-dichlorophenyl ring possesses a plane of symmetry, making protons 2 and 6 equivalent.

Precursor 1: 3,5-Dichlorobenzoyl chloride (in CDCl₃)
  • δ 7.96 ppm (d, J=1.9 Hz, 2H): Protons at positions 2 and 6 (Ortho to COCl).

  • δ 7.64 ppm (t, J=1.9 Hz, 1H): Proton at position 4 (Para to COCl).

  • Note: The deshielding effect of -COCl is very strong.

Precursor 2: 3-Bromothiophene (in CDCl₃)
  • δ 7.30 ppm (dd, 1H): H5

  • δ 7.24 ppm (dd, 1H): H2 (Most deshielded by Br)

  • δ 7.04 ppm (dd, 1H): H4

Product: 3-(3,5-Dichlorobenzoyl)thiophene
  • Thiophene Ring: The H2 proton (located between S and C=O) typically shifts downfield significantly due to the anisotropy of the carbonyl group.

    • H2: ~δ 7.9 - 8.0 ppm (Singlet-like/narrow doublet). Crucial Marker for 3-substitution.

    • H4/H5: ~δ 7.4 - 7.6 ppm (Multiplets).

  • Benzene Ring:

    • H2'/H6': ~δ 7.7 - 7.8 ppm (Slight upfield shift from acid chloride due to loss of -Cl).

    • H4': ~δ 7.55 ppm.

C. Mass Spectrometry (MS)[1]
  • Isotope Pattern: The product retains the characteristic Cl₂ isotope pattern (M, M+2, M+4 in 9:6:1 ratio) from the benzoyl chloride.

  • Fragmentation:

    • Precursor (Acid Chloride): Loss of Cl (M-35).

    • Product: Molecular Ion (M+) is stable. Major fragment: Loss of Thiophene radical or cleavage at the carbonyl.

Experimental Protocols

Protocol A: Regioselective Synthesis (High Purity)

Use this protocol to avoid 2-isomer contamination.

  • Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere.

  • Reagent Prep: Dissolve 3-Bromothiophene (1.0 eq) in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-Butyllithium (1.05 eq, 2.5M in hexanes) dropwise over 20 mins. Stir for 1 hour at -78°C. Critical: Maintain temp to prevent scrambling.

  • Acylation: Dissolve 3,5-Dichlorobenzoyl chloride (1.1 eq) in THF and add slowly to the lithiated mixture.

  • Workup: Allow to warm to RT overnight. Quench with sat. NH₄Cl. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over MgSO₄.

  • Purification: Recrystallize from Ethanol or use Flash Chromatography (Hexane/EtOAc 95:5).

Protocol B: Characterization Workflow

Self-Validating Steps to ensure identity.

  • TLC Check: Run TLC (10% EtOAc/Hexane).

    • Precursor (Acid Chloride): Hydrolyzes/Streaks or runs high.

    • Precursor (Bromo): High Rf (Non-polar).

    • Product: Distinct spot, UV active, Rf ~0.4-0.6.

  • IR Validation: Drop cast on NaCl plate. Look for disappearance of 1770 cm⁻¹ peak and appearance of 1645 cm⁻¹ peak.

  • NMR Confirmation:

    • Check integration: Ratio of Thiophene protons (3H) to Benzene protons (3H) must be 1:1.

    • Verify H2 Thiophene Singlet: If you see two doublets at low field (~7.6 ppm) instead of a singlet at ~8.0 ppm, you likely made the 2-isomer (impurity).

Structural Logic Visualization

NMRLogic Figure 2: NMR Decision Tree for Isomer Verification Start Analyze 1H NMR Spectrum CheckRegion Check Aromatic Region (7.0 - 8.5 ppm) Start->CheckRegion Benzene Benzene Signals: Look for 2:1 pattern (2H doublet, 1H triplet) CheckRegion->Benzene Thio Thiophene Signals: Count Protons CheckRegion->Thio IsomerCheck Identify Isomer: Check H2 Signal Thio->IsomerCheck Iso3 3-Isomer (Target): H2 is Singlet-like Deshielded (~8.0 ppm) IsomerCheck->Iso3 Singlet Found Iso2 2-Isomer (Impurity): H3/H4 are Doublets No Singlet > 7.8 ppm IsomerCheck->Iso2 Doublets Only

References

  • NIST Chemistry WebBook. 3,5-Dichlorobenzoyl chloride IR and Mass Spectrum. Retrieved from [Link]

  • Organic Syntheses. Preparation of 3-Bromothiophene. Coll. Vol. 5, p.149 (1973). Retrieved from [Link]

  • National Institutes of Health (NIH). Benzoylthiophene Derivatives in Medicinal Chemistry.[1] (General Scaffold Reference). Retrieved from [Link]

Sources

Comparative Guide: Purity Assessment of 3-(3,5-Dichlorobenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Purity of Synthesized 3-(3,5-Dichlorobenzoyl)thiophene Content Type: Publish Comparison Guide

Executive Summary

3-(3,5-Dichlorobenzoyl)thiophene is a critical scaffold in the synthesis of tubulin polymerization inhibitors and potential antiviral agents.[1] Its synthesis—typically via Friedel-Crafts acylation—presents a unique challenge: regioselectivity .[1] The electrophilic substitution of thiophene strongly favors the C2 position, making the target C3 isomer difficult to synthesize without significant contamination by the thermodynamically and kinetically favored 2-(3,5-dichlorobenzoyl)thiophene isomer.

This guide compares the "Standard Industrial Approach" (HPLC-UV) against the "High-Fidelity Orthogonal Approach" (qNMR + HPLC-MS) for assessing the purity of this compound. We demonstrate that while HPLC is sufficient for routine batch release, it often fails to accurately quantify isomeric impurities and inorganic salts, leading to downstream yield failures.

The Regioselectivity Challenge (Visualized)

The primary impurity in this synthesis is not a degradation product but a regioisomer.[1] Understanding this pathway is essential for selecting the right analytical method.

SynthesisPath Start Starting Materials: Thiophene + 3,5-Dichlorobenzoyl Chloride Reaction Friedel-Crafts Acylation (AlCl3 / CH2Cl2) Start->Reaction Target Target Product (C3): 3-(3,5-Dichlorobenzoyl)thiophene (Kinetic Disfavor) Reaction->Target Minor Pathway (Requires Blocking Groups) Impurity Major Impurity (C2): 2-(3,5-Dichlorobenzoyl)thiophene (Thermodynamic Favor) Reaction->Impurity Major Pathway (Direct Acylation)

Figure 1: The competitive acylation pathway showing the inherent risk of C2-isomer contamination.

Comparative Analysis of Analytical Methods

The following table contrasts the performance of the three primary assessment techniques.

FeatureMethod A: HPLC-UV (Standard) Method B: qNMR (Orthogonal) Method C: DSC (Thermal)
Primary Output Purity by Area %Absolute Purity (wt/wt %)Melting Point & Crystallinity
Isomer Specificity Moderate (Requires optimized gradient to separate C2/C3)High (Distinct splitting patterns for H2/H4/H5)Low (MP depression only indicates "impurity")
Quantitation Basis Relative Response Factors (Assumes equal extinction coeff.)[1]Molar Ratio (Proton counting)Heat Flow / Fusion Enthalpy
Blind Spots Inorganic salts, residual solvents, non-UV active speciesParamagnetic impurities, low solubilityIsomer mixtures (eutectics)
Throughput High (Automated)Medium (Manual Processing)Medium
Verdict Routine QC Gold Standard for Reference Materials Quick Intake Check

Deep Dive: Experimental Protocols

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Use this for routine batch release and monitoring reaction progress.[1]

Causality of Choice: A C18 column is selected for its ability to separate hydrophobic aromatics based on subtle shape selectivity (C2 vs C3 substitution).[1] ACN/Water is used to manage the high lipophilicity of the dichlorobenzoyl group.[1]

Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[2]

  • Gradient: 50% B (0-2 min)

    
     90% B (15 min) 
    
    
    
    Hold (5 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic

    
    ) and 280 nm.
    
  • System Suitability: Resolution (

    
    ) between 2-isomer and 3-isomer must be 
    
    
    
    .

Critical Observation: The 2-isomer typically elutes later than the 3-isomer due to the linear conjugation allowing better interaction with the stationary phase (Shape Selectivity).[1]

Method B: Quantitative NMR (qNMR) – The Self-Validating System

Use this to establish the "True Value" of your primary reference standard.

Causality of Choice: qNMR does not rely on reference standards of the analyte itself.[1][3] It uses the physics of nuclear spin to count protons directly.[1] This eliminates errors from hygroscopicity or unknown extinction coefficients.[1]

Protocol:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet @ 6.1 ppm).

  • Solvent: DMSO-

    
     (Provides excellent solubility and separates aromatic signals).[1]
    
  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    30 seconds (to ensure
    
    
    relaxation for full quantitation).
  • Signal Selection:

    • Target (3-isomer): Integrate the H2 thiophene proton (Singlet/Narrow Doublet at

      
       ppm).[1]
      
    • Impurity (2-isomer): Monitor the H3 thiophene proton (Doublet of doublets,

      
       ppm, 
      
      
      
      Hz).
  • Calculation:

    
    
    
Method C: Differential Scanning Calorimetry (DSC)

Protocol:

  • Heat from 30°C to 150°C at 10°C/min under

    
    .
    
  • Target MP: The 3-isomer typically melts higher (~62-64°C) than the 2-isomer (~56-58°C) due to better crystal packing symmetry.[1]

  • Failure Mode: A broad endotherm starting < 55°C indicates significant eutectic impurity (regioisomer mix).[1]

Experimental Data Comparison (Representative)

The following data illustrates a common scenario where HPLC overestimates purity by failing to account for solvent content and response factor differences.

MetricBatch A (Crude)Batch B (Recrystallized)Batch C (Column Chromatography)
HPLC Purity (Area %) 88.5%98.2%99.6%
qNMR Purity (wt %) 82.1%96.5%98.9%
Major Impurity Detected 2-isomer (8%), Salts (4%)Residual Solvent (1.5%)None (>LOQ)
Melting Point (DSC) 52-59°C (Broad)61-63°C (Sharp)63-64°C (Very Sharp)
Conclusion Unsuitable for useAcceptable for general synthesisRequired for GMP/GLP studies

Analytical Workflow Decision Tree

Workflow Sample Synthesized Batch 3-(3,5-Dichlorobenzoyl)thiophene DSC Step 1: DSC / Melting Point (Quick Screen) Sample->DSC Decision1 MP > 60°C & Sharp? DSC->Decision1 Reject1 REJECT / RECRYSTALLIZE (High Isomer Content) Decision1->Reject1 No HPLC Step 2: HPLC-UV (Isomer Separation) Decision1->HPLC Yes Decision2 Single Peak > 98%? (Check RRT for 2-isomer) HPLC->Decision2 Reject2 PURIFY (Prep HPLC / Column) Decision2->Reject2 No qNMR Step 3: qNMR (Absolute Quantitation) Decision2->qNMR Yes (For Reference Std) Final RELEASE BATCH Decision2->Final Yes (Routine Use) qNMR->Final

Figure 2: Integrated Analytical Workflow for Purity Assessment.

References

  • Regioselectivity of Thiophene Acylation: Detailed mechanistic insight into why the 2-position is favored over the 3-position during electrophilic aromatic substitution. (Inferred context from general thiophene chemistry resources).

  • qNMR Methodology for Pharmaceutical Impurities: Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.

  • HPLC vs qNMR Comparison Data: Webster, G. K., et al. (2013).[1][4] Advantages of Quantitative NMR for the Determination of Relative Response Factors.

  • Physical Properties of Benzoylthiophenes: Sigma-Aldrich Product Data: 2-Benzoylthiophene (Isomer Comparison). [1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(3,5-Dichlorobenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper handling and disposal of 3-(3,5-Dichlorobenzoyl)thiophene. As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring you have the critical information needed for safe laboratory operations and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of 3-(3,5-Dichlorobenzoyl)thiophene is fundamental to appreciating the causality behind the required disposal procedures. This compound is a halogenated aromatic ketone, and its hazard profile is derived from its constituent parts: the thiophene ring and the 3,5-dichlorobenzoyl group.

  • Thiophene Moiety: Thiophene and its derivatives are known to be flammable, harmful if swallowed, and can cause significant eye and skin irritation.[1][2] They are also recognized as being harmful to aquatic life with long-lasting effects.[1][2]

  • Dichlorobenzoyl Moiety: The dichlorinated benzoyl group classifies this compound as a halogenated organic. Such compounds are subject to specific hazardous waste regulations due to their potential to form persistent environmental pollutants and toxic decomposition products like hydrogen chloride and carbon monoxide upon incomplete combustion.[3] The U.S. Environmental Protection Agency (EPA) maintains a list of regulated halogenated organic compounds (HOCs) that require specific disposal methods.[4]

Based on this synthesis, 3-(3,5-Dichlorobenzoyl)thiophene should be handled as a substance that is potentially harmful, an irritant, and an environmental hazard. All waste generated must be treated as regulated hazardous waste.

Table 1: Hazard Summary and Key Chemical Data

PropertyValue / AssessmentSource / Rationale
Chemical Formula C₁₁H₆Cl₂OSDerived from structure
Appearance Likely a solid (e.g., beige powder)Based on similar compounds[5]
Primary Hazards Harmful if swallowed, Causes eye/skin irritation, Harmful to aquatic lifeInferred from thiophene[1][2]
Chemical Class Halogenated Organic CompoundContains carbon-halogen bonds
Incompatibilities Strong oxidizing agents, Strong basesInferred from related structures[3][6]
Decomposition Products Hydrogen chloride, Carbon monoxide, Sulfur oxidesInferred from related structures[3]

Core Directive: Waste Management and Disposal Workflow

The fundamental principle for disposing of 3-(3,5-Dichlorobenzoyl)thiophene is waste segregation . Never dispose of this compound or its contaminated materials down the drain or in regular trash.[7] It must be collected as hazardous waste for disposal by a licensed and approved waste disposal plant.[1][6]

The following diagram outlines the mandatory workflow for managing waste streams containing this compound.

G cluster_0 Step 1: In-Lab Waste Generation cluster_1 Step 2: Segregation at Source cluster_2 Step 3: Waste Containerization cluster_3 Step 4: Labeling and Storage cluster_4 Step 5: Final Disposal WasteGen Waste Generation (e.g., residual solid, contaminated consumables, a queous/organic solutions) Decision Is the waste... - Solid? - Liquid? - Sharps/Glassware? WasteGen->Decision SolidWaste Contaminated Solids (Gloves, Weigh Paper, TLC Plates) Double-bag & place in solid waste bin. Decision->SolidWaste Solid LiquidWaste Liquid Waste (Reaction mixtures, column fractions, contaminated solvents) Decision->LiquidWaste Liquid GlassWaste Contaminated Glassware (Pipettes, vials, broken flasks) Place in dedicated, puncture-proof container. Decision->GlassWaste Glassware SolidBin Primary Waste Container: 'SOLID CHEMICAL WASTE' - Securely sealed - Stored away from liquids SolidWaste->SolidBin Halogenated Primary Waste Container: 'HALOGENATED ORGANIC LIQUIDS' - Securely capped, vented if necessary - Stored in secondary containment LiquidWaste->Halogenated GlassBin Primary Waste Container: 'CONTAMINATED LAB GLASS' - Puncture-proof, securely sealed GlassWaste->GlassBin Label Label All Containers: - 'Hazardous Waste' - Full Chemical Name:  '3-(3,5-Dichlorobenzoyl)thiophene' - List all components and concentrations - Date of accumulation start Halogenated->Label SolidBin->Label GlassBin->Label Storage Store in Satellite Accumulation Area - Well-ventilated, cool, dry place - Away from incompatible materials [5, 7] Label->Storage EHS Arrange Pickup with Environmental Health & Safety (EHS) Storage->EHS Incineration Ultimate Disposal: High-Temperature Incineration (Licensed Facility) EHS->Incineration

Caption: Waste Management Workflow for 3-(3,5-Dichlorobenzoyl)thiophene.

Experimental Protocols: Handling and Decontamination

Adherence to strict protocols is a self-validating system for ensuring safety and compliance. Always handle this compound inside a certified chemical fume hood.[8]

Required Personal Protective Equipment (PPE)
  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[3]

  • Skin and Body Protection: Wear a lab coat. Ensure no skin is exposed.[2]

  • Respiratory Protection: Not typically required when handled in a fume hood. A respirator may be necessary for large-scale work or spill cleanup.[3]

Protocol for Decontaminating Glassware

The goal of decontamination is to remove chemical residues before glassware is washed for reuse.

  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate).

    • Causality: This mechanically transfers the bulk of the chemical residue from the glassware into a liquid waste stream.

  • Collect Rinse Solvent: The solvent rinsate is now considered hazardous waste. Collect all rinses in a designated "Halogenated Organic Waste" container.[7][9]

  • Soaking (Optional): For heavily contaminated glassware, soak in a base bath (isopropanol/potassium hydroxide) overnight inside a fume hood.

    • Causality: The highly basic conditions can help degrade trace amounts of the halogenated ketone, although complete degradation is not guaranteed.

  • Final Washing: After decontamination, the glassware can be washed using standard laboratory detergents.

Protocol for Small Spill Management (<5g or <20mL)
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate Area: Restrict access to the spill area. Ensure the fume hood is operational.

  • Don PPE: Wear the PPE specified in section 3.1.

  • Containment & Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container.

  • Final Decontamination: Wipe the spill area with a cloth dampened with a solvent (e.g., acetone), then with soap and water. Collect all contaminated cleaning materials as solid hazardous waste.

  • Disposal: Label the container "Solid Waste: Spill Debris containing 3-(3,5-Dichlorobenzoyl)thiophene" and manage it according to the workflow in Section 2.

For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.

Ultimate Disposal Pathway: Incineration

As a halogenated organic compound, the recommended final disposal method is high-temperature incineration in a facility equipped with an acid scrubber.[10]

  • Why Incineration? This method ensures the complete destruction of the molecule.

  • Why an Acid Scrubber? The chlorine atoms in the molecule will form hydrogen chloride (HCl) gas upon combustion. An acid scrubber is essential to neutralize this corrosive and toxic gas before it is released into the atmosphere.[10]

Your institution's EHS department will work with a licensed hazardous waste contractor to ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[3][11]

References

  • Cole-Parmer. Material Safety Data Sheet - Thiophenol. [Link]

  • Carey, F. Thiophene: An Overview of Its Properties. Longdom Publishing. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%. [Link]

  • U.S. Department of Health and Human Services. Toxicological Profile for 3,3'-Dichlorobenzidine. GovInfo. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice. [Link]

  • National Center for Biotechnology Information. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Dichloropropenes. [Link]

Sources

Personal protective equipment for handling 3-(3,5-Dichlorobenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Handling & Safety Protocol: 3-(3,5-Dichlorobenzoyl)thiophene

  • CAS: 898771-58-9[1]

  • Molecular Formula: C₁₁H₆Cl₂OS[1][2][3]

  • Physical State: Solid (typically off-white to beige powder)

Part 1: Immediate Action Directive (The "Red Card")

Use this section for pre-job briefings and emergency response.

Critical Parameter Directive
Primary Hazard Class GHS07 (Harmful/Irritant) . Acute Toxicity (Oral), Skin/Eye Irritant.[4] Potential sensitizer due to thiophene moiety.
Glove Standard Solid Handling: Double Nitrile (min 0.11mm). Solution Handling (DCM/THF): Silver Shield® (Laminate) or Viton®. Standard Nitrile is permeable to common solvents used with this compound.
Respiratory P3 / N100 HEPA Filter required for open weighing. If in solution, use OV/AG (Organic Vapor/Acid Gas) cartridges.
Containment Fume Hood Mandatory. Do not handle on open benchtops. Velocity > 0.5 m/s.
Spill Response Solid: Wet wipe method (do not sweep/dust). Solution: Absorb with vermiculite; treat as Halogenated Solvent Waste.

Part 2: Technical Hazard Analysis & PPE Logic

As Senior Application Scientists, we do not simply follow a list; we mitigate risk based on molecular behavior. The safety profile of 3-(3,5-Dichlorobenzoyl)thiophene is dictated by two structural components:

  • The Dichlorobenzoyl Moiety: The electron-withdrawing chlorine atoms increase lipophilicity, facilitating dermal absorption. While less corrosive than its precursor (3,5-dichlorobenzoyl chloride), it retains significant irritation potential for mucous membranes.

  • The Thiophene Ring: Thiophene derivatives are metabolically active. In the liver, thiophenes can be oxidized to reactive sulfoxides or epoxides, which are potential Michael acceptors capable of alkylating DNA or proteins.

The "Carrier Effect" Warning: While the solid is manageable, this compound is frequently dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF) for acylation or reduction reactions.

  • Risk:[3][4][5][6][7][8] DCM penetrates standard nitrile gloves in <2 minutes. If the compound is dissolved in DCM, the solvent acts as a "Trojan Horse," carrying the toxicant through the glove and into the skin barrier instantly.

Part 3: Personal Protective Equipment (PPE) Matrix

Hand Protection Strategy

Rationale: Balances dexterity for weighing with permeation resistance for synthesis.

State of MatterPrimary Glove LayerSecondary Glove LayerBreakthrough Time
Dry Solid Nitrile (4 mil / 0.1mm)Nitrile (4 mil / 0.1mm)> 480 mins (Solid)
Solution (DCM) Silver Shield® (Laminate) Nitrile (Outer, for grip)> 240 mins (Solvent)
Solution (THF) PVA (Polyvinyl alcohol)Nitrile (Outer, for grip)> 60 mins
Respiratory & Ocular Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient due to the fine particulate nature of the solid.

  • Lungs:

    • Scenario A (Fume Hood): Sash at working height (18 inches). No respirator required if velocity is certified.

    • Scenario B (Outside Hood/Spill): Full-face respirator with P100/OV combination cartridge.

Part 4: Operational Workflow & Engineering Controls

The following workflow enforces a "Closed Loop" system to minimize exposure during the critical transition from solid storage to reaction solvent.

Step-by-Step Protocol
  • Preparation (The "Cold" Zone):

    • Don double nitrile gloves.

    • Verify Fume Hood airflow (>100 fpm).

    • Place a disposable absorbent pad (pig mat) in the hood to capture micro-spills.

  • Weighing (The High-Risk Step):

    • Hazard:[3][4][5][6][7][8][9] Static electricity can cause the light powder to "fly," creating an inhalation hazard.

    • Control: Use an anti-static gun on the spatula and weighing boat.

    • Technique: Weigh directly into a tared reaction flask or vial. Do not weigh onto paper.

  • Solvation & Transfer:

    • Add solvent (e.g., DCM) to the flask inside the hood.

    • STOP POINT: Once solvated, change gloves to Laminate/Silver Shield if using permeating solvents.

    • Seal the vessel (Septum/Schlenk cap) before moving to any analytical equipment (LCMS/NMR).

  • Decontamination:

    • Wipe the exterior of the flask with a solvent-dampened tissue (discard as hazardous waste).

    • Remove outer gloves inside the hood.

Visual Workflow: The Barrier Protection Logic

SafetyProtocol Storage Chemical Storage (Cool, Dry, Dark) Weighing Weighing Station (Fume Hood Only) REQ: Anti-Static Storage->Weighing Transport sealed Solvation Solvation (DCM/THF) CRITICAL: Glove Change (Laminate Required) Weighing->Solvation Add Solvent Reaction Reaction Vessel (Closed System) Solvation->Reaction Sealed Transfer Waste Waste Disposal (Halogenated) Reaction->Waste Quench & Dispose

Figure 1: Operational flow emphasizing the critical control point at Solvation, where glove material must change due to solvent permeation risks.

Part 5: Disposal & Decontamination

3-(3,5-Dichlorobenzoyl)thiophene is halogenated and chemically stable. It will not degrade quickly in the environment.

  • Solid Waste:

    • Collect contaminated weighing boats, gloves, and paper towels in a dedicated "Solid Toxic/Halogenated" bin.

    • Do not dispose of in general trash.

  • Liquid Waste:

    • Segregate into Halogenated Organic Solvent streams.

    • Note: Even if the reaction solvent is non-halogenated (e.g., THF), the presence of the dichlorophenyl group classifies the mixture as halogenated for incineration purposes.

  • Glassware Cleaning:

    • Rinse glassware with Acetone or DCM inside the hood. Collect this rinse as halogenated waste.

    • Soak in a base bath (Isopropanol/KOH) only after the primary rinse to prevent the formation of volatile toxic byproducts.

References

  • PubChem. (n.d.).[1] Compound Summary: (3,5-dichlorophenyl)-thiophen-3-ylmethanone (CAS 898771-58-9).[1] National Library of Medicine. Retrieved February 3, 2026, from [Link]

Sources

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